5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
Description
The exact mass of the compound 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-amino-1-(4-fluorophenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-6-1-3-7(4-2-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZGQTXCRLLNIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369439 | |
| Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51516-69-9 | |
| Record name | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51516-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide: Structure, Synthesis, and Biological Significance
This guide provides a comprehensive technical overview of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, a heterocyclic compound of significant interest in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, a detailed synthetic pathway, and its critical role as a kinase inhibitor in therapeutic research.
Core Molecular Structure and Physicochemical Properties
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide belongs to the aminopyrazole class of heterocyclic compounds. The core structure consists of a five-membered pyrazole ring substituted with an amino group at the C5 position, a carboxamide group at the C4 position, and a 4-fluorophenyl group at the N1 position. This specific arrangement of functional groups is pivotal to its biological activity, enabling it to form key interactions within the ATP-binding pockets of various protein kinases.
The presence of the 4-fluorophenyl moiety is a common strategic choice in medicinal chemistry. The fluorine atom can enhance metabolic stability and improve binding affinity through favorable electrostatic interactions without significantly increasing steric bulk. The amino and carboxamide groups are crucial hydrogen bond donors and acceptors, anchoring the molecule to specific amino acid residues in target proteins.
Below is a summary of the key physicochemical properties for the closely related analog, 5-amino-1-phenyl-1H-pyrazole-4-carboxamide. The properties for the 4-fluoro derivative are expected to be similar.
| Property | Value (for 5-amino-1-phenyl-1H-pyrazole-4-carboxamide) | Source |
| Molecular Formula | C₁₀H₁₀N₄O | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Appearance | Off-White Solid | [1] |
| Melting Point | 169-172 °C | [1] |
| Solubility | Soluble in DMSO, Methanol | [1] |
| pKa (Predicted) | 15.05 ± 0.50 | [1] |
digraph "5_amino_1_4_fluorophenyl_1H_pyrazole_4_carboxamide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext];// Define atom nodes N1 [label="N"]; N2 [label="N"]; C3 [label="C"]; C4 [label="C"]; C5 [label="N"];
C1_ph [label="C"]; C2_ph [label="C"]; C3_ph [label="C"]; C4_ph [label="C"]; C5_ph [label="C"]; C6_ph [label="C"]; F_ph [label="F", fontcolor="#EA4335"];
C_amide [label="C"]; O_amide [label="O", fontcolor="#EA4335"]; N_amide [label="N"];
H_c3 [label="H"]; H1_c5 [label="H"]; H2_c5 [label="H"];
H1_amide [label="H"]; H2_amide [label="H"];
H_c2ph [label="H"]; H_c3ph [label="H"]; H_c5ph [label="H"]; H_c6ph [label="H"];
// Define positions N1 [pos="0,0!"]; N2 [pos="0.866,-0.5!"]; C3 [pos="0.866,-1.5!"]; C4 [pos="0,-2!"]; C5 [pos="-0.866,-1.5!"];
C1_ph [pos="-0.866,1!"]; C2_ph [pos="-0.366,2!"]; C3_ph [pos="-0.866,3!"]; C4_ph [pos="-1.866,3!"]; C5_ph [pos="-2.366,2!"]; C6_ph [pos="-1.866,1!"]; F_ph [pos="-2.366,4!"];
C_amide [pos="0,-3!"]; O_amide [pos="0.866,-3.5!"]; N_amide [pos="-0.866,-3.5!"];
H_c3 [pos="1.732,-2!"]; H1_c5 [pos="-1.732,-1.5!"]; H2_c5 [pos="-1.3,-2.2!"];
H1_amide [pos="-1.3,-4.2!"]; H2_amide [pos="-0.366,-4.2!"];
H_c2ph [pos="0.434,2!"]; H_c3ph [pos="-0.366,3.7!"]; H_c5ph [pos="-3.166,2!"]; H_c6ph [pos="-2.366,0.3!"];
// Draw bonds edge [dir=none]; N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;
N1 -- C1_ph; C1_ph -- C2_ph; C2_ph -- C3_ph; C3_ph -- C4_ph; C4_ph -- C5_ph; C5_ph -- C6_ph; C6_ph -- C1_ph; C4_ph -- F_ph;
C4 -- C_amide; C_amide -- O_amide [style=double]; C_amide -- N_amide;
C3 -- H_c3; C5 -- H1_c5; C5 -- H2_c5;
N_amide -- H1_amide; N_amide -- H2_amide;
C2_ph -- H_c2ph; C3_ph -- H_c3ph; C5_ph -- H_c5ph; C6_ph -- H_c6ph; }
Caption: 2D Structure of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.
Synthesis and Mechanistic Rationale
The synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is typically achieved through a multi-step process, beginning with the formation of the pyrazole core, followed by the conversion of a nitrile intermediate to the final carboxamide. A common and efficient method is the Thorpe-Ziegler reaction, which involves the cyclization of a dinitrile. However, a more accessible laboratory synthesis involves the reaction of a hydrazine with a suitably substituted three-carbon component.
The following protocol is a representative synthesis adapted from established methods for analogous compounds.[2][3] The process is divided into two main stages: the synthesis of the nitrile intermediate and its subsequent hydrolysis.
Caption: General synthetic workflow for the target compound.
Experimental Protocol: Synthesis
Stage 1: Synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
This stage involves the condensation of 4-fluorophenylhydrazine with ethyl 2-cyano-3-ethoxyacrylate. The ethoxy group serves as a leaving group, facilitating the initial Michael addition of the hydrazine, followed by an intramolecular cyclization and elimination of ethanol to form the aromatic pyrazole ring.
-
Reactants:
-
4-Fluorophenylhydrazine hydrochloride
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Triethylamine (or another suitable base)
-
Ethanol (as solvent)
-
-
Procedure:
-
To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.
-
Add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-water. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile.
-
The crude product can be purified by recrystallization from ethanol.[3]
-
Stage 2: Hydrolysis of the Nitrile to the Carboxamide
The conversion of the pyrazole-4-carbonitrile to the corresponding carboxamide can be achieved through controlled hydrolysis. Acid-catalyzed hydrolysis often leads to the carboxylic acid, so basic peroxide is a preferred method for stopping the reaction at the amide stage.
-
Reactants:
-
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide or Potassium hydroxide
-
Ethanol or a similar co-solvent
-
-
Procedure:
-
Suspend the nitrile intermediate (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (e.g., 2M, 2.0 eq) and cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide (30%, 3.0-5.0 eq) dropwise, maintaining the temperature below 10 °C. The addition of peroxide to the basic solution generates the hydroperoxide anion, a potent nucleophile for attacking the nitrile carbon.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully quench the reaction by adding a solution of sodium sulfite to decompose excess peroxide.
-
Acidify the mixture with dilute HCl to a pH of ~6-7. The carboxamide product will precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.
-
Structural Characterization and Spectroscopic Data
Expected Spectroscopic Data:
| Technique | Expected Observations for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide |
| ¹H NMR | - A singlet for the C3-H of the pyrazole ring. - A broad singlet for the C5-NH₂ protons. - Two broad singlets for the CONH₂ protons. - A multiplet system in the aromatic region corresponding to the 4-fluorophenyl group (two doublets of doublets or two triplets, characteristic of a 1,4-disubstituted aromatic ring with fluorine coupling). |
| ¹³C NMR | - Resonances for the five carbons of the pyrazole ring. - A downfield signal for the carboxamide carbonyl carbon. - Four signals for the 4-fluorophenyl ring, with characteristic C-F coupling constants. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF). |
| IR (Infrared) | - N-H stretching bands for the amino and amide groups in the range of 3200-3500 cm⁻¹. - A strong C=O stretching band for the amide carbonyl around 1650-1680 cm⁻¹. - C=N and C=C stretching vibrations from the pyrazole and phenyl rings in the 1500-1600 cm⁻¹ region. - A C-F stretching band around 1100-1250 cm⁻¹. |
| Mass Spec (MS) | - The molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₀H₉FN₄O). |
Biological Activity and Therapeutic Relevance
The 5-amino-1-aryl-1H-pyrazole-4-carboxamide scaffold is a "privileged structure" in medicinal chemistry, frequently identified as a potent inhibitor of various protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Mechanism of Action: Kinase Inhibition
This class of compounds typically acts as ATP-competitive inhibitors. They occupy the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrate proteins. This blockade of signal transduction can halt cell proliferation, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow).
Two key kinase families targeted by derivatives of this scaffold are the Fibroblast Growth Factor Receptors (FGFRs) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
-
FGFR Inhibition: Aberrant activation of FGFRs is a known driver in various cancers.[4] Derivatives of the 5-amino-1H-pyrazole-4-carboxamide core have been designed as potent pan-FGFR inhibitors, showing activity against both wild-type and mutated forms of the receptor that confer drug resistance.[4] For instance, a representative compound from a similar series demonstrated nanomolar inhibitory activity against FGFR1, FGFR2, and FGFR3.[4]
-
p38 MAPK Inhibition: The p38 MAPK pathway is a key regulator of inflammatory responses. It is involved in the production of pro-inflammatory cytokines like TNF-α and IL-6. Inhibitors of p38 MAPK are therefore of great interest for the treatment of autoimmune and inflammatory diseases. A closely related compound, RO3201195, which shares the 5-amino-1-(4-fluorophenyl)-1H-pyrazole core, was developed as a highly selective and orally bioavailable inhibitor of p38 MAP kinase.[5]
Caption: Simplified signaling pathway showing kinase inhibition.
In Vitro Biological Activity
The following table summarizes the in vitro inhibitory activity of a representative pan-FGFR covalent inhibitor (Compound 10h) based on the 5-amino-1H-pyrazole-4-carboxamide scaffold against various FGFR kinases and cancer cell lines.[4] This data illustrates the therapeutic potential of this chemical class.
| Target / Cell Line | IC₅₀ (nM) | Assay Type / Cancer Type |
| Biochemical Assays | ||
| FGFR1 | 46 | Kinase Assay |
| FGFR2 | 41 | Kinase Assay |
| FGFR3 | 99 | Kinase Assay |
| FGFR2 V564F Mutant | 62 | Kinase Assay |
| Cell-Based Assays | ||
| NCI-H520 | 19 | Lung Cancer |
| SNU-16 | 59 | Gastric Cancer |
| KATO III | 73 | Gastric Cancer |
Conclusion and Future Directions
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is a well-designed molecular scaffold with proven potential in drug discovery. Its structural features allow for potent and often selective inhibition of protein kinases, making it a valuable starting point for the development of novel therapeutics for cancer and inflammatory diseases.
Future research in this area will likely focus on:
-
Improving Selectivity: Fine-tuning the substituents on the pyrazole and phenyl rings to achieve greater selectivity for specific kinase isoforms, thereby reducing off-target effects.
-
Overcoming Resistance: Designing next-generation inhibitors that are effective against kinase mutations that confer resistance to existing drugs.
-
Exploring New Targets: Screening this compound and its derivatives against a wider panel of kinases to identify new therapeutic opportunities.
This guide has provided a foundational understanding of the synthesis, structure, and function of this important molecule, offering a solid basis for further research and development.
References
-
Zia-ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312. [Link]
-
Jiang, Q.-H., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o103. [Link]
-
Yadav, N., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 366. [Link]
-
Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116558. [Link]
-
Khan, I., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 764654. [Link]
-
Permana, B., et al. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2022(2), M1382. [Link]
-
Elmaaty, A. A., & Al-Azmi, A. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(11), 8207-8223. [Link]
-
RSC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
-
Liu, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. [Link]
-
Jiang, Q.-H., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. [Link]
-
Menpara, K., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1345-1351. [Link]
-
Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5224-5228. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of the pyrazoline carboxamide compound. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]
-
ResearchGate. (n.d.). Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium. ResearchGate. [Link]
-
Fadda, A. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 144-162. [Link]
-
IUCr Journals. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile and 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide. IUCr Journals. [Link]
-
National Institutes of Health. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]
-
Fadda, A. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]
-
NIST. (n.d.). 5-Amino-1-phenylpyrazole-4-carboxamide. NIST WebBook. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: The Kinase Inhibitory Mechanism of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
Executive Summary
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide represents a privileged scaffold in medicinal chemistry, functioning primarily as a Type I ATP-competitive kinase inhibitor . Historically recognized for its efficacy in targeting p38 mitogen-activated protein kinase (p38 MAPK) , this pharmacophore has evolved into a critical template for developing inhibitors against Fibroblast Growth Factor Receptors (FGFR) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .
This guide dissects the molecular mechanics of this compound, detailing its hydrogen-bonding network within the kinase hinge region, its role in disrupting inflammatory signaling cascades, and the experimental protocols required to validate its activity.
Structural Basis of Action: The Pharmacophore
The efficacy of this molecule stems from its ability to mimic the adenine ring of ATP. The 5-amino-pyrazole-4-carboxamide core creates a rigid donor-acceptor-donor motif that is geometrically complementary to the hinge region of specific serine/threonine and tyrosine kinases.
The Binding Warhead
-
C4-Carboxamide (
): Acts as a hydrogen bond donor/acceptor pair. The carbonyl oxygen accepts a hydrogen bond from the backbone amide of the kinase hinge (typically a Leucine or Methionine residue). -
C5-Amino Group (
): Functions as a critical hydrogen bond donor to the backbone carbonyl of the hinge residue (often Glu71 in p38 ). -
N1-(4-Fluorophenyl) Ring: This moiety projects into the hydrophobic pocket adjacent to the ATP binding site (often the "gatekeeper" region). The fluorine atom at the para position enhances metabolic stability against hydroxylation and increases lipophilicity, improving the compound's residence time within the hydrophobic pocket.
Visualization of the Binding Mode
The following diagram illustrates the canonical binding interaction of this scaffold within the p38 MAPK ATP-binding pocket.
Figure 1: Schematic representation of the bidentate hydrogen bonding network formed between the pyrazole-carboxamide scaffold and the kinase hinge region.
Primary Mechanism: p38 MAPK Inhibition
The most well-characterized target for this specific scaffold is the p38
Pathway Interruption
-
Stimulus: Stressors (UV, osmotic shock) or cytokines (TNF-
, IL-1) activate upstream kinases (MKK3/6). -
Phosphorylation: MKK3/6 phosphorylates the TGY motif in the activation loop of p38 MAPK.
-
Inhibition: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide binds to the ATP pocket of p38, preventing the transfer of the
-phosphate from ATP to downstream substrates (e.g., MAPKAPK2, ATF2). -
Outcome: Suppression of cytokine translation (IL-6, TNF-
) and inflammation.
Comparative Potency Data
The following table summarizes the inhibitory profile of the core scaffold versus its derivatives, highlighting the importance of the 4-fluorophenyl group.
| Compound Variant | R1 Substitution | R4 Substitution | Target (p38 | Mechanism Note |
| Core Scaffold | 4-Fluorophenyl | Carboxamide | ~0.1 - 1.0 | Reversible ATP-competitive |
| Analog A | Phenyl (No F) | Carboxamide | > 1.0 | Reduced lipophilicity/potency |
| Analog B (RO3201195) | 4-Fluorophenyl | Benzoyl derivative | < 0.01 | Optimized clinical candidate |
| Analog C | 4-Fluorophenyl | Urea derivative | < 0.005 | Type II (DFG-out) binder |
Data synthesized from structure-activity relationship (SAR) studies in J. Med. Chem [1, 2].[1][2][3][4][5][6][7][8]
Evolving Mechanism: FGFR and IRAK4 Targeting
Recent medicinal chemistry efforts have repurposed this scaffold for oncology (FGFR) and innate immunity (IRAK4).
FGFR Inhibition (Oncology)
In the context of Fibroblast Growth Factor Receptor (FGFR) inhibition, the 5-amino-pyrazole-4-carboxamide core serves as a reversible binder that can be derivatized into a covalent inhibitor.[5]
-
Mechanism: The scaffold binds to the active conformation of FGFR1/2/3.
-
Utility: It is effective against "gatekeeper" mutations (e.g., V564F) that render other inhibitors ineffective.[5] The compact nature of the pyrazole ring allows it to fit into sterically restricted mutant pockets [3].
Signaling Cascade Diagram
The following diagram maps the downstream effects of inhibiting these specific kinases.
Figure 2: Dual-pathway inhibition map showing the blockade of inflammatory (p38) and proliferative (FGFR) signaling.
Experimental Protocols for Validation
To validate the mechanism of action for this specific compound, the following self-validating protocols are recommended.
In Vitro Kinase Assay (FRET-Based)
Objective: Determine the IC
-
Reagent Prep: Dissolve 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide in 100% DMSO to create a 10 mM stock. Serial dilute (1:3) to generate a 10-point dose-response curve (range: 10
M to 0.5 nM). -
Enzyme Mix: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35). Add Recombinant p38 (0.5-2 nM final). -
Substrate Addition: Add FRET peptide substrate (e.g., Ser/Thr 01) and ATP (at
concentration, typically 10-50 M). -
Incubation: Incubate for 60 minutes at Room Temperature (RT).
-
Detection: Add Development Reagent (protease that cleaves non-phosphorylated peptide).
-
Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).
-
Calculation: Plot % Inhibition vs. Log[Compound].
-
Validation Check: The Z' factor must be > 0.5. Reference inhibitor (e.g., SB203580) must yield IC
within 2-fold of historical mean.
-
X-Ray Crystallography (Binding Mode Confirmation)
Objective: Confirm the bidentate H-bond interaction with the hinge.
-
Protein Production: Express and purify the kinase domain of p38
or FGFR1 in E. coli or Sf9 cells. -
Co-crystallization: Mix protein (10 mg/mL) with the compound (1 mM) in a sitting-drop vapor diffusion plate.
-
Precipitant: 20-30% PEG 4000, 0.2M Ammonium Acetate, pH 7.0.
-
-
Data Collection: Collect diffraction data at a synchrotron source (resolution < 2.5 Å).
-
Refinement: Solve structure using Molecular Replacement (PDB ID: 1A9U for p38).
-
Criteria: Look for electron density (
map) at > 3 in the ATP pocket corresponding to the pyrazole-carboxamide shape.
References
-
Discovery of RO3201195: Goldstein, D. M., et al. (2006). "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase."[1] Journal of Medicinal Chemistry, 49(15), 4566–4581.
-
FGFR Inhibition: Zhou, Y., et al. (2024).[5] "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry, 276, 116558.
-
IRAK4 Inhibition: Lim, J., et al. (2015). "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters, 6(6), 683–688.
-
General Scaffold Review: Finiuk, N., et al. (2021). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)." Molecules, 26(23), 7183.
Sources
- 1. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
The Multifaceted Biological Profile of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide and Its Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of a Privileged Scaffold
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Among the diverse pyrazole-containing scaffolds, the 5-amino-1-phenyl-1H-pyrazole-4-carboxamide framework has garnered significant attention as a "privileged structure." This is due to its synthetic tractability and the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] This in-depth technical guide will provide a comprehensive overview of the biological activities of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide and its analogs, with a focus on their mechanisms of action, key therapeutic targets, and the experimental methodologies used to elucidate their functions.
Core Biological Activities and Mechanisms of Action
The versatility of the 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide scaffold allows for its derivatization to target various biological pathways. The primary activities reported in the literature are centered around kinase inhibition, leading to potent anticancer and anti-inflammatory effects.
Anticancer Activity: Targeting the FGFR Signaling Pathway
A significant body of research has focused on the development of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives as potent anticancer agents, primarily through the inhibition of the Fibroblast Growth Factor Receptor (FGFR) signaling cascade.[5] Dysregulation of the FGFR pathway, through mechanisms such as gene amplification, mutations, or translocations, is a known driver of tumorigenesis in various solid tumors.[5] By inhibiting FGFRs, these compounds can effectively block downstream signaling events that are crucial for cancer cell proliferation, survival, and angiogenesis.[5]
A representative compound from this class, designated as 10h , has demonstrated potent and broad-spectrum inhibitory activity against multiple FGFR isoforms.[6] This compound serves as a benchmark for the therapeutic potential of this chemical series.[5]
The following table summarizes the in vitro potency of compound 10h against various FGFR kinases and its anti-proliferative effects on different cancer cell lines.[5][6]
| Target/Cell Line | IC50 (nM) | Cancer Type | Reference |
| Biochemical Assays | |||
| FGFR1 | 46 | - | [5][6] |
| FGFR2 | 41 | - | [5][6] |
| FGFR3 | 99 | - | [5][6] |
| FGFR2 V564F Mutant | 62 | - | [5][6] |
| Cell-Based Assays | |||
| NCI-H520 | 19 | Lung Cancer | [5][6] |
| SNU-16 | 59 | Gastric Cancer | [5][6] |
| KATO III | 73 | Gastric Cancer | [5][6] |
Further structural studies have revealed that these compounds can act as covalent inhibitors, irreversibly binding to the target kinase. An X-ray co-crystal structure of compound 10h with FGFR1 confirmed its irreversible binding, providing a structural basis for its potent activity.[6] This covalent binding offers the potential for a more durable therapeutic effect and the ability to overcome certain forms of drug resistance.[6]
The diagram below illustrates the canonical FGFR signaling pathway and the point of intervention for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide derivatives.
Figure 1: Simplified FGFR signaling pathway and the inhibitory action of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide derivatives.
Anti-inflammatory Activity: p38 MAP Kinase Inhibition
The anti-inflammatory potential of this scaffold has been demonstrated through the discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, also known as RO3201195 , a highly selective inhibitor of p38 MAP kinase.[7] The p38 MAP kinase pathway is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of this pathway is a validated strategy for the treatment of various inflammatory diseases.
The discovery of RO3201195 stemmed from high-throughput screening, followed by optimization of a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones.[7] X-ray crystallography revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and threonine 106 in the ATP binding pocket of p38α, which is believed to contribute to its selectivity.[7] The incorporation of a 2,3-dihydroxypropoxy moiety improved the compound's physicochemical properties, leading to excellent oral bioavailability.[7] These findings culminated in the selection of RO3201195 for Phase I clinical trials.[7]
Antimicrobial Activity
While the primary focus has been on anticancer and anti-inflammatory applications, some derivatives of the 5-aminopyrazole core have also exhibited antimicrobial properties. For instance, certain 5-amino-4-cyano-1H-pyrazole derivatives have been shown to possess moderate to high inhibitory activity against various bacteria and fungi.[8] This suggests that with appropriate structural modifications, this scaffold could be further explored for the development of novel antimicrobial agents.
Structure-Activity Relationships (SAR)
The biological activity of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives is highly dependent on the nature and position of substituents on the pyrazole and phenyl rings. Key SAR insights include:
-
Substitution at the 1-position of the pyrazole ring: The presence of a substituted phenyl ring, such as the 4-fluorophenyl group, is often crucial for potent activity.[9][10]
-
The 4-carboxamide moiety: This group is a key structural feature for interaction with target proteins and is often essential for biological activity.[9][10]
-
The 5-amino group: This exocyclic amine can form critical hydrogen bonds with the target protein, as seen in the interaction of RO3201195 with p38 MAP kinase.[7]
Experimental Protocols
To facilitate further research and development of this promising class of compounds, this section provides representative, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay (Example: FGFR Kinase)
This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against a specific kinase.
Figure 3: A generalized workflow for an in vivo tumor xenograft study.
Methodology:
-
Cell Implantation: Subcutaneously implant a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Group Randomization: Randomize the mice into different groups: a vehicle control group and one or more treatment groups receiving different doses of the test compound.
-
Compound Administration: Administer the test compound and vehicle according to the planned schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor volume (using calipers) and body weight regularly (e.g., twice a week) to assess efficacy and toxicity.
-
Treatment Duration: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Analyze the data to determine the extent of tumor growth inhibition and assess any signs of toxicity.
Conclusion and Future Perspectives
The 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents, with some compounds advancing into clinical trials. The ability to modulate the biological activity through targeted chemical modifications, coupled with a growing understanding of the structure-activity relationships, provides a solid foundation for future drug discovery efforts. Further exploration of this scaffold for other therapeutic areas, such as antimicrobial and neurodegenerative diseases, is warranted. The continued application of rational drug design, guided by structural biology and a deep understanding of the underlying disease biology, will undoubtedly unlock the full therapeutic potential of this remarkable chemical class.
References
-
Deng, W., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. ResearchGate. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(25), 17945-17957. Retrieved from [Link]
-
Guan, P., et al. (2012). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 55(17), 7457-7461. Retrieved from [Link]
-
Hassan, A. S., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. Retrieved from [Link]
-
Hossan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(14), 3299. Retrieved from [Link]
-
Khattab, S. N., et al. (2010). Synthesis and Antimicrobial Activity of Novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one Derivatives. Archiv der Pharmazie, 343(12), 689-696. Retrieved from [Link]
-
Lan, P., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116558. Retrieved from [Link]
-
Lanter, J. C., et al. (2005). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(24), 7457-7461. Retrieved from [Link]
-
Sbragia, M., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2297. Retrieved from [Link]
-
Sharma, R., et al. (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports, 13(1), 14717. Retrieved from [Link]
-
Su, C. C., et al. (2019). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Retrieved from [Link]
Sources
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]
Technical Whitepaper: Physicochemical Profiling of 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
This technical guide provides an in-depth physicochemical and synthetic analysis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide , a critical scaffold in the development of pyrazole-based pharmaceuticals and agrochemicals.
Executive Summary
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (CAS: 51516-69-9) represents a privileged structural motif in medicinal chemistry. Belonging to the class of 1-aryl-5-aminopyrazoles, it serves as a robust intermediate for the synthesis of fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) and is a structural analog to key intermediates used in the manufacturing of Factor Xa inhibitors (e.g., Edoxaban) and various kinase inhibitors. This guide details its solid-state properties, solubility profile, and validated synthetic pathways to support research and scale-up activities.
Chemical Identity & Structural Analysis[1][2][3]
| Property | Specification |
| Chemical Name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide |
| CAS Number | 51516-69-9 |
| Molecular Formula | C₁₀H₉FN₄O |
| Molecular Weight | 220.20 g/mol |
| SMILES | NC(=O)C1=C(N)N(C2=CC=C(F)C=C2)N=C1 |
| Structural Features | [1][2][3][4][5][6][7] • Fluorophenyl Group: Enhances metabolic stability and lipophilicity.• Exocyclic Amine (C5): Nucleophilic handle for cyclization.• Carboxamide (C4): H-bond donor/acceptor; precursor for nitriles or heterocycles. |
Physicochemical Properties[1][2][3]
Solid-State Profile
The compound exhibits high thermal stability due to an extensive intermolecular hydrogen bonding network involving the primary amine and the carboxamide moiety.
-
Physical State: Solid (Crystalline powder)
-
Appearance: Off-white to cream-colored crystals.
-
Melting Point: 242 – 243.5 °C [1].[8]
-
Insight: The high melting point (>200°C) suggests a rigid crystal lattice. Formulation strategies (e.g., micronization) may be required to enhance dissolution rates in biological assays.
-
Solution Properties & Lipophilicity
-
Solubility:
-
High: DMSO, DMF, Pyridine.
-
Moderate: Hot Ethanol, Methanol.
-
Low/Insoluble: Water, Hexane, Diethyl ether.
-
-
Acidity/Basicity (pKa):
-
Amine (C5): Weakly basic due to conjugation with the electron-deficient pyrazole ring. Expected pKa < 3.0.
-
Amide: Neutral.
-
-
Lipophilicity (LogP):
-
Predicted LogP: ~0.8 – 1.2.
-
Mechanistic Note: The 4-fluorophenyl ring contributes significantly to lipophilicity (+π), balancing the polarity of the amide and amine groups, making the molecule membrane-permeable but requiring polar organic co-solvents for stock solution preparation.
-
Synthetic Pathway & Manufacturing
The synthesis follows a convergent "2+3" cyclization strategy, followed by functional group transformation. This pathway is favored for its scalability and regio-control.
Reaction Scheme
The synthesis proceeds via the condensation of 4-fluorophenylhydrazine with an ethoxymethylenemalononitrile precursor, yielding a nitrile intermediate which is subsequently hydrolyzed.
Figure 1: Synthetic workflow for the production of the target carboxamide from hydrazine precursors.
Detailed Protocol
Step 1: Cyclization to Nitrile Intermediate
-
Charge a reactor with absolute ethanol (10-15 volumes).
-
Add 4-fluorophenylhydrazine (1.0 eq) and ethoxymethylenemalononitrile (1.0 eq).
-
Reflux for 12–18 hours. The solution typically darkens.
-
Cool to room temperature. The nitrile intermediate often precipitates.
-
Filter and wash with cold ethanol/hexane to remove unreacted hydrazine.
Step 2: Hydrolysis to Carboxamide
-
Dissolve the nitrile intermediate in concentrated sulfuric acid (5-10 volumes) at 0–10 °C (exothermic).
-
Stir at room temperature for 1–2 hours.
-
Quench by pouring the mixture onto crushed ice/water.
-
Neutralize with Ammonium Hydroxide (NH₄OH) to pH 9–10.
-
Filter the precipitated carboxamide product.
-
Purification: Recrystallize from aqueous ethanol to achieve >98% purity (HPLC).
Analytical Characterization Methods
To ensure scientific integrity in research applications, the following analytical controls are recommended.
| Method | Parameter | Acceptance Criteria |
| HPLC | Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5µm)Mobile Phase: Gradient ACN / Water (0.1% TFA)Detection: UV @ 254 nm | Purity ≥ 98.0% (Area %) |
| 1H NMR | Solvent: DMSO-d6Key Signals: • ~7.2-7.8 ppm (Multiplet, 4H, Fluorophenyl)• ~7.8 ppm (Singlet, 1H, Pyrazole-H3)• ~6.0-7.5 ppm (Broad singlets, NH₂ & CONH₂) | Consistent structure; no residual solvent peaks > limit. |
| IR | Technique: KBr Pellet or ATRKey Bands: • 3100-3400 cm⁻¹ (NH stretching)• 1650-1690 cm⁻¹ (Amide C=O stretch) | Matches reference spectrum. |
Stability & Handling
-
Storage: Store in a cool, dry place (2-8 °C recommended for long-term). Hygroscopicity is generally low, but protection from moisture is advised to prevent amide hydrolysis over extended periods.
-
Reactivity:
-
Incompatible with: Strong oxidizing agents, acid chlorides (reacts with amine), and strong bases (hydrolysis of amide).
-
Safety: Standard PPE (gloves, goggles) required. Avoid dust inhalation.
-
References
-
US Patent 3760084A. Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carboxamides. (1973).
-
PubChem Compound Summary. 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (CAS 51516-69-9).
-
National Institutes of Health (NIH). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles. (General synthetic methodology for this class).
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CAS#:912906-94-6 | 5-(Chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole | Chemsrc [chemsrc.com]
- 4. Buy Online CAS Number 51516-69-9 - TRC - 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | LGC Standards [lgcstandards.com]
- 5. Chemsigma International Co., Ltd. [chemsigma.com]
- 6. 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide [cymitquimica.com]
- 7. CN104761571A - Synthesis method of edoxaban - Google Patents [patents.google.com]
- 8. US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides - Google Patents [patents.google.com]
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide literature review
An In-depth Technical Guide to 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide: Synthesis, Biological Activity, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, a key heterocyclic scaffold in modern medicinal chemistry. We will delve into its synthesis, explore its diverse biological activities with a focus on kinase inhibition, and discuss its therapeutic potential in various disease contexts. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this pyrazole derivative.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3] The success of pyrazole-based drugs such as Celecoxib (an anti-inflammatory agent) and Sildenafil (Viagra®, a PDE-5 inhibitor) underscores the therapeutic versatility of this chemical moiety.[3]
The subject of this guide, 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, incorporates several key features that make it a compound of significant interest:
-
The 5-aminopyrazole core: This arrangement provides multiple sites for hydrogen bonding and further chemical modification, making it an excellent starting point for generating libraries of bioactive molecules.[4]
-
The 4-carboxamide group: This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
-
The 1-(4-fluorophenyl) substituent: The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase cell membrane permeability.
This guide will provide a detailed exploration of the synthesis, biological activities, and therapeutic applications of this promising compound and its derivatives.
Synthetic Strategies for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
The synthesis of 5-aminopyrazole derivatives is a well-established area of organic chemistry, with numerous methodologies available.[3][5] A common and efficient approach involves a multicomponent reaction, which allows for the rapid assembly of the pyrazole core from simple starting materials.
General Synthetic Workflow
A representative synthetic route to 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is outlined below. This approach is based on the principles of convergent synthesis, maximizing efficiency and yield.
Caption: General synthetic workflow for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.
Detailed Experimental Protocol
The following is a generalized, step-by-step protocol for the synthesis of the title compound. Researchers should adapt and optimize this protocol based on their specific laboratory conditions and available starting materials.
Step 1: Synthesis of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
-
To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.
-
Add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.
-
Recrystallize the crude product from ethanol to obtain the purified ester.
Step 2: Amidation to 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
-
Suspend the purified ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a solution of aqueous ammonia.
-
Heat the mixture in a sealed tube at 100-120 °C for 12-18 hours.
-
Cool the reaction vessel to room temperature.
-
Collect the resulting solid by filtration, wash with water, and dry to afford the final product, 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Biological Activities and Therapeutic Potential
The 5-amino-1H-pyrazole-4-carboxamide scaffold is a versatile pharmacophore that has been explored for a wide range of therapeutic applications. The introduction of the 4-fluorophenyl group at the N1 position often enhances potency and modulates the pharmacokinetic profile of these compounds.
Kinase Inhibition: A Prominent Mechanism of Action
A significant body of research has focused on the development of 5-aminopyrazole derivatives as kinase inhibitors.[6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
3.1.1. Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is implicated in various cancers.[8] Recently, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors.[8] These compounds target both wild-type FGFR and drug-resistant gatekeeper mutants.[8]
One notable example, compound 10h from this series, demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3, as well as the FGFR2 V564F gatekeeper mutant.[8] X-ray crystallography confirmed that this compound binds irreversibly to FGFR1.[8]
Quantitative Data on FGFR Inhibition
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR2 V564F IC50 (nM) |
| 10h | 46 | 41 | 99 | 62 |
Data extracted from a study on pan-FGFR covalent inhibitors.[8]
3.1.2. p38 MAP Kinase Inhibition
The p38 Mitogen-Activated Protein (MAP) kinase is a key regulator of inflammatory responses. A novel class of highly selective p38 MAP kinase inhibitors based on the 5-aminopyrazole scaffold has been discovered.[9] X-ray crystallography revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and threonine 106 of the p38α enzyme, contributing to its selectivity.[9] The optimization of this series led to the identification of RO3201195, an orally bioavailable and highly selective p38 inhibitor that entered Phase I clinical trials.[9]
3.1.3. Other Kinase Targets
Derivatives of the 5-aminopyrazole-4-carboxamide core have also shown potent activity against other kinases, including:
-
Fms-like tyrosine kinase 3 (FLT3): A target for the treatment of acute myeloid leukemia (AML).[6]
-
Interleukin-1 receptor-associated kinase 4 (IRAK4): A key transducer in inflammatory signaling pathways.[7]
Caption: Kinase targets and therapeutic applications of the 5-aminopyrazole-4-carboxamide scaffold.
Antiparasitic Activity: Targeting Cryptosporidiosis
Cryptosporidiosis, a diarrheal disease caused by the parasite Cryptosporidium, is a significant global health concern, particularly for children and immunocompromised individuals.[10] Selective 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors (BKIs) have demonstrated efficacy against Cryptosporidium parvum in both in vitro and in vivo models.[10] These findings highlight a promising avenue for the development of novel treatments for this neglected tropical disease.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective inhibitors. For the 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide scaffold, several key structural features influence biological activity:
-
The 5-amino group: As mentioned, this group is often involved in a key hydrogen bond with the hinge region of the kinase ATP binding site.[9]
-
The N1-substituent: The nature of the substituent at the N1 position of the pyrazole ring significantly impacts potency and selectivity. The 4-fluorophenyl group is a common choice due to its favorable properties.
-
The 4-carboxamide: Modifications at this position can be used to modulate solubility, cell permeability, and interactions with the solvent-exposed region of the target protein.
Pharmacokinetics and Drug-like Properties
For instance, a potent MET kinase inhibitor with a pyrazole core demonstrated variable oral bioavailability across different species, ranging from 11.2% in rats to 88.0% in mice.[11] Plasma protein binding was generally high for this class of compounds.[11] These findings underscore the importance of early ADME profiling in the drug discovery process.
Future Directions and Conclusion
The 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research efforts are likely to focus on:
-
Exploration of new therapeutic targets: The versatility of the pyrazole core suggests that it could be adapted to inhibit other classes of enzymes or receptors.
-
Development of highly selective inhibitors: By fine-tuning the substituents on the pyrazole ring, it may be possible to develop inhibitors with improved selectivity, leading to reduced off-target effects and a better safety profile.
-
Application in combination therapies: Given their targeted mechanism of action, these compounds are well-suited for use in combination with other therapeutic agents to achieve synergistic effects and overcome drug resistance.
References
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health.
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. Retrieved February 1, 2026, from [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]
-
Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. (n.d.). PubMed Central. Retrieved February 1, 2026, from [Link]
-
Everything You Need to Know About 5-Amino-1MQ. (n.d.). Peptide Sciences. Retrieved February 1, 2026, from [Link]
-
How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. (2025, August 9). Swolverine. Retrieved February 1, 2026, from [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. Retrieved February 1, 2026, from [Link]
-
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. (n.d.). PubMed. Retrieved February 1, 2026, from [Link]
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (n.d.). PubMed Central. Retrieved February 1, 2026, from [Link]
-
Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). (n.d.). National Institutes of Health. Retrieved February 1, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved February 1, 2026, from [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. Retrieved February 1, 2026, from [Link]
-
Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). (n.d.). PubMed. Retrieved February 1, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]
- 7. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 5-Aminopyrazole Scaffold in Drug Discovery
Executive Summary
The 5-aminopyrazole (5-AP) nucleus is a quintessential example of a "privileged scaffold" in modern medicinal chemistry.[1][2] This five-membered heterocyclic ring, featuring adjacent nitrogen atoms and a critical amino group at the C5 position, serves as a versatile and potent framework for designing therapeutic agents across a multitude of disease areas.[1][3] Its unique electronic properties and structural geometry, particularly the strategic placement of hydrogen bond donors and acceptors, allow it to form high-affinity interactions with a wide range of biological targets. This guide provides an in-depth exploration of the 5-AP core, from its fundamental chemical properties and synthesis to its application in the development of targeted therapies, with a focus on kinase inhibition. We will dissect the causality behind its efficacy, provide actionable experimental protocols, and examine case studies of clinically successful drugs that underscore the scaffold's therapeutic value.
The 5-Aminopyrazole Core: Physicochemical Landscape and Reactivity
The utility of the 5-AP scaffold originates from its distinct chemical architecture. The pyrazole ring is an aromatic heterocycle containing a "pyrrole-like" nitrogen at N1 and a "pyridine-like" nitrogen at N2.[4] This arrangement allows the scaffold to act as both a hydrogen bond donor (at N1-H and the 5-NH2) and acceptor (at N2), making it an ideal "hinge-binder" for many enzymes, particularly kinases.
The 5-AP system is a polyfunctional molecule with three primary nucleophilic sites: the N1 ring nitrogen, the C5 amino group, and the C4 carbon.[5] This multi-faceted reactivity makes it an exceptionally useful synthon for building more complex, fused heterocyclic systems such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines, significantly expanding its chemical diversity and therapeutic reach.[5][6][7][8]
}
Reactivity map of the 5-aminopyrazole core.
Foundational Synthetic Strategies
The construction of the 5-aminopyrazole ring is well-established, with several robust methods available. The most prevalent and versatile approach involves the cyclocondensation of a hydrazine derivative with a β-ketonitrile. This method allows for significant diversity, as substituents can be readily introduced on both the hydrazine and the nitrile precursor.
Experimental Protocol: Synthesis via β-Ketonitrile Cyclization
This protocol describes a general, reliable method for synthesizing a 1,3-disubstituted 5-aminopyrazole.
-
Objective: To synthesize a 5-aminopyrazole core via the condensation of a β-ketonitrile with a substituted hydrazine.
-
Rationale: This reaction leverages the nucleophilicity of the hydrazine to attack the ketone carbonyl, followed by an intramolecular cyclization via attack on the nitrile carbon. The choice of solvent and catalyst is critical; an acidic medium protonates the carbonyl, activating it for attack, while a basic medium can deprotonate the hydrazine, increasing its nucleophilicity. Refluxing in ethanol or acetic acid is common.[8][9]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the selected β-ketonitrile (1.0 eq) in a suitable solvent such as absolute ethanol or glacial acetic acid (approx. 10 mL per mmol of nitrile).
-
Hydrazine Addition: Add the substituted hydrazine or hydrazine hydrate (1.1 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), add a mild base like triethylamine (1.2 eq) to liberate the free hydrazine.[5]
-
Reaction Condition: Stir the mixture at room temperature for 30 minutes, then heat to reflux (typically 80-120°C, solvent-dependent) for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
}
Workflow for 5-Aminopyrazole Synthesis.
Medicinal Chemistry Applications and SAR Insights
The 5-AP scaffold is a cornerstone in the design of inhibitors for various enzyme families, most notably protein kinases. Its ability to mimic the adenine hinge-binding motif of ATP is the primary driver of this success.
Kinase Inhibition: A Privileged Hinge-Binder
Kinases are a major class of drug targets, particularly in oncology. The 5-AP scaffold is exceptionally effective at targeting their ATP-binding site. The N1-H and the exocyclic 5-NH2 group typically form two critical hydrogen bonds with the "hinge" region of the kinase, anchoring the inhibitor in place.[10] Substituents at the N1, C3, and C4 positions are then used to achieve potency and selectivity by occupying adjacent hydrophobic pockets.
}
Mechanism of 5-AP interaction with a kinase hinge.
Key Kinase Targets:
-
Bruton's Tyrosine Kinase (BTK): The recent approval of Pirtobrutinib for mantle cell lymphoma highlights the scaffold's potential. Pirtobrutinib is a non-covalent BTK inhibitor that utilizes the 5-AP core for its hinge-binding interactions.[11]
-
p38 MAPK: This kinase is involved in inflammatory responses. 5-AP derivatives have been developed as potent and selective p38α inhibitors, showing excellent cellular potency in suppressing TNFα production.[4][10][11]
-
Fibroblast Growth Factor Receptors (FGFR): Covalent inhibitors based on the 5-AP scaffold have been designed to target a P-loop cysteine in FGFR, overcoming common gatekeeper resistance mutations.[12]
-
Aurora Kinases: These are critical regulators of mitosis and are targets for cancer therapy. The 5-AP derivative AZD1152 (Barasertib) was the first selective Aurora B kinase inhibitor to enter clinical trials.[8][13]
| Drug/Candidate | Target Kinase | Therapeutic Area | Key Finding | Reference |
| Pirtobrutinib | BTK | Oncology (Lymphoma) | Approved, reversible BTK inhibitor.[11] | [11] |
| AZD1152 (Barasertib) | Aurora B | Oncology | First selective inhibitor in clinical trials.[8] | [8] |
| Compound 2j | p38α MAPK | Inflammation | Potent and selective inhibitor of TNFα production in vivo.[10] | [10] |
| Compound 6 | FGFR2 (WT & Mutant) | Oncology | Sub-nanomolar potency against wild-type and gatekeeper mutants.[12] | [12] |
Broader Anticancer and Anti-Inflammatory Activity
Beyond specific kinase inhibition, 5-AP derivatives exhibit broad biological activities relevant to oncology and inflammation.[11][14]
-
Antiproliferative Effects: Numerous 5-AP derivatives show potent cytotoxic activity against a range of cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HepG2 (liver).[1][15]
-
COX/LOX Inhibition: The scaffold is present in drugs like Tepoxalin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine that inhibits both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[14]
-
Antioxidant Properties: Many 5-AP derivatives are effective radical scavengers and can inhibit the production of reactive oxygen species (ROS), contributing to their anti-inflammatory profile.[11][16][17]
Emerging Therapeutic Frontiers
Research continues to expand the utility of the 5-AP scaffold into new areas:
-
Neurodegenerative Diseases: Some derivatives have been investigated as potential treatments for Alzheimer's disease, acting as selective phosphodiesterase-4 (PDE4) inhibitors or GABA-A receptor modulators like Etazolate.[14][18]
-
Antimicrobial Agents: The scaffold has been incorporated into compounds with antibacterial and antifungal properties.[5][9]
-
Antiviral Activity: Fused pyrazole systems derived from 5-AP have shown promise as antiviral agents, including against Yellow Fever Virus.[14][19]
Future Directions and Conclusion
The 5-aminopyrazole scaffold remains a highly valuable and versatile core in drug discovery. Its proven success in targeting kinases, combined with its synthetic tractability, ensures its continued relevance. Future research will likely focus on several key areas:
-
Targeting Resistance: Designing next-generation inhibitors that overcome acquired resistance mutations, as demonstrated in the FGFR space.[12]
-
Expanding Chemical Space: Using the 5-AP core as a starting point for novel fused heterocyclic systems to explore new biological targets.[5][6]
-
Modulating Physicochemical Properties: Fine-tuning substituents to optimize pharmacokinetic and drug metabolism (ADME) profiles, a critical step in translating potent inhibitors into viable drugs.
References
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC.
- Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC.
- 5-amino-pyrazoles as potent and selective p38α inhibitors. (2010). PubMed.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). PMC.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Semantic Scholar.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC.
- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2018). PMC.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). MDPI.
- Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2025).
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
- Inhibitors of Yellow Fever Virus replication based on 1,3,5-triphenyl-4,5-dihydropyrazole scaffold: Design, synthesis and antiviral evalu
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 9. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibitors of Yellow Fever Virus replication based on 1,3,5-triphenyl-4,5-dihydropyrazole scaffold: Design, synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzyme Inhibition Profile of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide: A Technical Guide for Drug Discovery Professionals
Introduction: A Privileged Scaffold in Kinase Inhibition
The 5-amino-1H-pyrazole-4-carboxamide core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding pockets of a diverse range of protein kinases. This guide focuses on a specific derivative, 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, and its derivatives, which have emerged as potent and selective inhibitors of critical enzyme targets in oncology and inflammatory diseases. The strategic placement of the 4-fluorophenyl group at the N1 position of the pyrazole ring significantly influences the compound's pharmacokinetic properties and target engagement. This document will provide an in-depth analysis of its enzyme inhibition profile, mechanism of action, and the experimental methodologies used for its characterization, offering valuable insights for researchers and drug development professionals.
Primary Enzyme Targets and Mechanism of Action
Derivatives of the 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide scaffold have demonstrated potent inhibitory activity against at least two major classes of protein kinases: Fibroblast Growth Factor Receptors (FGFRs) and p38 Mitogen-Activated Protein (MAP) Kinase.
Fibroblast Growth Factor Receptor (FGFR) Inhibition: A Covalent Approach to Cancer Therapy
The aberrant activation of FGFRs is a key driver in various cancers, making them a compelling target for therapeutic intervention.[1] A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as pan-FGFR covalent inhibitors, designed to target both wild-type and drug-resistant mutant forms of the receptors.[1]
A representative compound from this series, designated 10h , which shares the core scaffold, has shown potent, broad-spectrum inhibitory activity against multiple FGFR isoforms.[1][2] The anticancer activity of these compounds is attributed to their potent inhibition of the FGFR signaling cascade, which, when dysregulated, drives tumorigenesis in a variety of solid tumors.[2] By inhibiting FGFRs, these compounds block downstream signaling events crucial for cancer cell proliferation, survival, and angiogenesis.[2]
Mechanism of Covalent Inhibition:
An X-ray co-crystal structure of a derivative, compound 10h, revealed that it irreversibly binds to FGFR1.[1] This covalent interaction provides a durable and potent inhibition of the kinase activity, which can be advantageous in overcoming the high intracellular ATP concentrations that can compete with reversible inhibitors.
FGFR Signaling Pathway and Inhibition
Caption: Inhibition of the FGFR signaling cascade by a 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide derivative.
Quantitative Inhibition Profile of a Representative FGFR Inhibitor (Compound 10h)
| Target/Cell Line | IC50 (nM) | Cancer Type |
| Biochemical Assays | ||
| FGFR1 | 46 | - |
| FGFR2 | 41 | - |
| FGFR3 | 99 | - |
| FGFR2 V564F Mutant | 62 | - |
| Cell-Based Assays | ||
| NCI-H520 | 19 | Lung Cancer |
| SNU-16 | 59 | Gastric Cancer |
| KATO III | 73 | Gastric Cancer |
Data sourced from a study on 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.[1]
p38 MAP Kinase Inhibition: A Highly Selective Approach for Inflammatory Diseases
A derivative of the core scaffold, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), has been identified as a highly selective and orally bioavailable inhibitor of p38 MAP kinase.[3] p38 MAP kinases are key regulators of the synthesis of pro-inflammatory cytokines, such as TNF-α and IL-1β, making them attractive targets for the treatment of chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Mechanism of Selective Inhibition:
The high selectivity of this compound series for p38 is attributed to a unique hydrogen bond formed between the exocyclic amine of the inhibitor and the side chain of threonine 106 in the ATP-binding pocket of p38α.[3] This interaction is not readily achievable with other kinases, thus conferring the observed selectivity. The crystallographic data guided the optimization of the series for both potency and desirable physicochemical properties, leading to the identification of RO3201195, which advanced to Phase I clinical trials.[3]
Experimental Protocols: A Guide to Characterizing Kinase Inhibitors
The following is a representative protocol for an in vitro kinase inhibition assay, a fundamental experiment in the characterization of compounds like 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide derivatives.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
1. Principle: This assay is based on the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase active site by the test compound. The binding of the tracer to a europium (Eu)-labeled anti-tag antibody is detected by time-resolved fluorescence resonance energy transfer (TR-FRET).
2. Materials:
- Recombinant human kinase (e.g., FGFR1, p38α)
- LanthaScreen™ Eu-anti-Tag Antibody
- Alexa Fluor™ 647-labeled tracer
- Test compound (e.g., a derivative of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide)
- Kinase buffer
- 384-well microplate
- Plate reader capable of TR-FRET measurements
3. Procedure:
- Prepare a serial dilution of the test compound in DMSO.
- In a 384-well plate, add the test compound dilutions.
- Add a mixture of the kinase and the Eu-labeled antibody to each well.
- Add the Alexa Fluor™ 647-labeled tracer to all wells.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
- Calculate the emission ratio (665 nm / 615 nm).
- Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
4. Rationale for Experimental Choices:
- TR-FRET: This technology is highly sensitive and robust, minimizing interference from compound autofluorescence and light scatter.
- ATP-competitive tracer: This ensures that the assay directly measures the ability of the test compound to compete for the ATP-binding site.
- Serial Dilution: This allows for the determination of a dose-response curve and the accurate calculation of the IC50 value.
General Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Broader Implications and Future Directions
The demonstrated efficacy of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide derivatives against both FGFRs and p38 MAP kinase underscores the therapeutic versatility of this scaffold. The covalent inhibition of FGFRs presents a promising strategy for overcoming drug resistance in oncology.[1] Concurrently, the high selectivity of derivatives for p38 MAP kinase offers the potential for developing targeted anti-inflammatory therapies with an improved safety profile.
Future research in this area should focus on:
-
Expanding the Selectivity Profile: A comprehensive screening of the 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide scaffold against a broad panel of kinases is warranted to fully elucidate its target space and identify potential off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Further optimization of the carboxamide and phenyl ring substitutions could lead to the discovery of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.
-
Translational Studies: Advancing the most promising lead compounds into preclinical and clinical development will be crucial to validate their therapeutic potential in relevant patient populations.
Conclusion
The 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide scaffold represents a highly valuable starting point for the development of potent and selective kinase inhibitors. Its demonstrated activity against key targets in oncology and inflammatory diseases, coupled with the potential for both covalent and highly selective reversible inhibition, makes it a compelling area for continued research and drug discovery efforts.
References
- In Vivo Efficacy of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives as Potent Anticancer Agents. Benchchem.
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
- Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed.
Sources
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Deconvolution & Validation: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
This guide outlines a rigorous technical framework for the target identification and validation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide . This small molecule represents a "privileged scaffold" in medicinal chemistry, historically associated with p38 Mitogen-Activated Protein Kinase (p38 MAPK) inhibition, but recently re-purposed for Fibroblast Growth Factor Receptor (FGFR) and IRAK4 targeting depending on specific side-chain decorations.
Executive Summary & Chemical Space Analysis
The compound 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide functions as a competitive ATP-mimetic pharmacophore. Its structural core—a pyrazole ring substituted with an exocyclic amine and a 4-fluorophenyl group—is engineered to exploit specific hydrophobic pockets and hydrogen-bonding networks within the kinase hinge region.
-
Primary Target Class: Serine/Threonine Kinases (p38 MAPK family) and Tyrosine Kinases (FGFR family).
-
Mechanism of Action: Type I or Type I½ ATP-competitive inhibition. The exocyclic amino group typically acts as a hydrogen bond donor to the hinge region (e.g., Glu71/Met109 in p38
), while the 4-fluorophenyl moiety occupies the hydrophobic pocket I, often interacting with the gatekeeper residue (e.g., Thr106). -
Critical Challenge: Scaffold promiscuity. This chemotype is active against multiple kinases (p38, FGFR, IRAK4). The target identification workflow must distinguish between high-affinity primary targets and off-target "bystanders."
In Silico Profiling & Molecular Docking
Before wet-lab validation, computational modeling is required to predict binding modes and prioritize kinase panels.
Structural Hypothesis
The 4-fluorophenyl group is a classic motif used to induce selectivity for p38
Docking Workflow:
-
Protein Preparation: Retrieve PDB structures for p38
(e.g., PDB: 1OVE) and FGFR1 (e.g., PDB: 4V04). -
Ligand Setup: Generate 3D conformers of the target molecule; minimize energy using OPLS3e force field.
-
Interaction Mapping:
-
Hinge Binder: The N2 of the pyrazole and the 5-amino group form a bidentate H-bond with the kinase hinge.
-
Hydrophobic Clamp: The 4-fluorophenyl ring inserts into the hydrophobic back-pocket.
-
Experimental Target Identification Workflow
Phase I: Biophysical Target Engagement (The "Gold Standard")
To validate physical binding independent of enzymatic activity, we utilize Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR) .
Protocol A: Cellular Thermal Shift Assay (CETSA)
Objective: Confirm target engagement in a complex cellular matrix by measuring ligand-induced thermal stabilization.
Materials:
-
Cell Line: THP-1 (monocytes) or HUVEC (for FGFR).
-
Compound: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (10
M). -
Lysis Buffer: PBS supplemented with protease inhibitors.
Step-by-Step Methodology:
-
Treatment: Incubate
cells with the compound (10 M) or DMSO control for 1 hour at 37°C. -
Harvest: Pellet cells (300 x g, 5 min), wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot: Divide suspension into 10 PCR tubes (50
L each). -
Thermal Challenge: Heat individual tubes to a gradient of temperatures (37°C to 67°C) for 3 minutes using a thermal cycler.
-
Cooling: Immediately incubate on ice for 3 minutes.
-
Lysis: Add 1% NP-40, freeze-thaw (liquid nitrogen/37°C) three times to ensure lysis.
-
Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.
-
Detection: Analyze the supernatant via Western Blot using anti-p38
or anti-FGFR1 antibodies. -
Data Analysis: Plot band intensity vs. Temperature. A shift in the melting temperature (
) ( C) confirms binding.
Phase II: Functional Validation (Kinase Activity)
Physical binding does not guarantee inhibition. We must verify functional suppression of the kinase's catalytic cycle.
Protocol B: ADP-Glo Kinase Assay
Objective: Quantify the IC
Reaction Setup:
| Component | Volume | Concentration (Final) |
|---|
| Kinase Buffer (HEPES pH 7.5, MgCl
Method:
-
Incubate Kinase, Substrate, and Compound for 15 minutes at RT.
-
Initiate reaction with ATP. Incubate for 60 minutes at RT.
-
Add ADP-Glo Reagent (25
L) to deplete remaining ATP. Incubate 40 min. -
Add Kinase Detection Reagent (50
L) to convert ADP to ATP Luciferase signal. -
Measure Luminescence. Calculate IC
using non-linear regression (GraphPad Prism).
Pathway Deconvolution & Signaling Logic
Once the direct target (e.g., p38 MAPK) is confirmed, the downstream signaling consequences must be mapped to prove biological relevance.
Signaling Cascade Visualization
The following diagram illustrates the p38 MAPK signaling pathway and the intervention point of the target molecule.
Caption: Signal transduction pathway of p38 MAPK showing the specific ATP-competitive inhibition node of the 5-amino-pyrazole scaffold.[1]
Target Identification Workflow Diagram
This flowchart guides the researcher through the logical steps of validating this specific scaffold, accounting for its known promiscuity.
Caption: Step-by-step decision matrix for deconvoluting the primary kinase target of the 5-amino-pyrazole scaffold.
References
-
Discovery of RO3201195 (p38 Inhibitor): Goldstein, D. M., et al. (2006). "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase."[2] Journal of Medicinal Chemistry.
-
FGFR Covalent Inhibition: Zhou, Y., et al. (2024).[3] "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry.
-
IRAK4 Inhibition: Lim, S. M., et al. (2015).[4] "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters.
-
Scaffold Versatility: Finiuk, N., et al. (2023). "5-Amino-1H-pyrazole-4-carboxamide derivatives: Synthesis and biological activity." Current Issues in Pharmacy and Medical Sciences.
Sources
- 1. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Advanced Strategies for Pyrazole Carboxamide Synthesis
Topic: Protocol for Pyrazole Carboxamide Synthesis in Lab Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction & Strategic Significance
Pyrazole carboxamides represent a privileged scaffold in modern medicinal and agrochemical chemistry. They function as the bioactive core in Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad, Isopyrazam) and are critical pharmacophores in kinase inhibitors for oncology (e.g., Avapritinib).
Synthesizing these amides presents unique challenges compared to standard peptide coupling. The pyrazole ring is electron-rich but can be sterically demanding, particularly when substituted at the ortho-positions (N1 or C3/C5) relative to the carboxylic acid. Furthermore, the electronic deactivation of the coupling partner (often an electron-deficient aniline) requires robust activation methods to prevent low conversion or side reactions.
This guide details three distinct protocols ranging from the modern industry standard (T3P) to specialized methods for sterically hindered "difficult" substrates.
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate using the following logic flow.
Figure 1: Decision matrix for selecting the optimal amidation route based on substrate electronics and reaction scale.
Protocol A: The "Gold Standard" (T3P Coupling)
Propylphosphonic Anhydride (T3P) has largely replaced EDC/HOBt and HATU in industrial pyrazole chemistry.
-
Why: It produces water-soluble byproducts (allowing simple extraction workups), exhibits low epimerization, and operates effectively in green solvents (EtOAc, 2-MeTHF).
-
Mechanism: The base deprotonates the acid, which attacks the T3P anhydride to form a mixed anhydride. The amine then attacks this activated species.[1]
Materials
-
Substrate: Pyrazole carboxylic acid (1.0 equiv)
-
Amine: Target amine/aniline (1.1 equiv)
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF. (Use DMF if solubility is poor).
Step-by-Step Methodology
-
Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add the Pyrazole Acid (1.0 equiv), Amine (1.1 equiv), and Solvent (10 mL/g of acid).
-
Cool: Cool the suspension to 0 °C using an ice bath.
-
Base Addition: Add Pyridine (3.0 equiv) dropwise. Note: The solution often becomes clear as the salt forms.
-
T3P Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Critical: Maintain temperature < 5 °C during addition to control exotherm.
-
-
Reaction: Remove ice bath and allow to warm to Room Temperature (20–25 °C). Stir for 2–12 hours.
-
Monitoring: Check TLC or LCMS. Look for the disappearance of the acid peak (M-1 in negative mode) and appearance of Product (M+1).
-
-
Workup (The T3P Advantage):
-
Dilute reaction mixture with water (equal volume to solvent).
-
Separate phases.
-
Wash organic layer with 0.5 M HCl (to remove excess pyridine/amine).
-
Wash organic layer with 10% NaHCO₃ (to remove unreacted acid/T3P byproducts).
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
Protocol B: The "Problem Solver" (Ghosez’s Reagent)
When coupling electron-deficient anilines (common in SDHI synthesis) or sterically hindered amines (e.g., tert-butyl amines), standard coupling agents often stall. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride in situ under neutral conditions, avoiding the harshness of Thionyl Chloride.
Materials
-
Substrate: Pyrazole carboxylic acid (1.0 equiv)
-
Reagent: Ghosez’s Reagent (1.2 equiv)
-
Amine: Target amine (1.1 equiv)
-
Base: Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: Dry Dichloromethane (DCM)
Step-by-Step Methodology
-
Activation: In a flame-dried flask under Nitrogen, dissolve Pyrazole Acid in dry DCM.
-
Reagent Addition: Add Ghosez’s Reagent dropwise at 0 °C.
-
Formation: Stir at 0 °C to Room Temperature for 1–2 hours.
-
Validation: Aliquot a small sample into MeOH. If acid chloride is formed, LCMS will show the Methyl Ester immediately.
-
-
Coupling: Cool back to 0 °C. Add the Amine followed by Et₃N dropwise.
-
Completion: Stir at Room Temperature for 4–16 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.
Comparative Data Analysis
| Feature | T3P (Protocol A) | Ghosez's Reagent (Protocol B) | HATU / EDC |
| Primary Use Case | Standard synthesis, Scale-up | Sterically hindered / Unreactive amines | Small scale discovery |
| Byproducts | Water-soluble (Phosphonic acid salts) | Amides/Salts (Neutral) | Urea (EDC) or Tetramethylurea (HATU) |
| Purification | Extraction often sufficient | Extraction + Flash Column | Flash Column almost always required |
| Cost | Moderate | High | High (HATU) / Low (EDC) |
| Atom Economy | High | Moderate | Low |
Mechanistic Visualization
Understanding the T3P activation cycle is crucial for troubleshooting.
Figure 2: The T3P activation cycle. Note that the byproduct is highly polar, facilitating removal via aqueous wash.
Troubleshooting & Optimization ("The Scientist's Notebook")
-
Issue: Low Conversion with T3P.
-
Cause: Pyrazoles with electron-withdrawing groups (e.g., -CF3, -Cl) reduce the nucleophilicity of the carboxylate, making the attack on T3P slower.
-
Fix: Increase temperature to 50 °C or switch to Protocol B (Acid Chloride).
-
-
Issue: Regioselectivity (N-Alkylation vs Amidation).
-
Context: If your pyrazole has an unsubstituted NH (1H-pyrazole), T3P can theoretically cause N-acylation or alkylation if alkyl halides are present.
-
Fix: Protect the Pyrazole-NH (e.g., THP or SEM group) before amidation, or ensure the N1-alkyl group is installed before the carboxamide step.
-
-
Issue: Solubility.
-
Context: SDHI intermediates are often crystalline solids ("brick dust").
-
Fix: Use a co-solvent system. 2-MeTHF/DMF (9:1) is often superior to pure EtOAc.
-
References
-
T3P Overview & Mechanism
- Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis.
- Source: Imperial College London / Amri Global.
-
SDHI Fungicide Synthesis (Pyrazole Carboxamides)
- Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Deriv
- Source: J. Agric. Food Chem.
-
Ghosez's Reagent Protocol
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2]
- Source: Organic & Biomolecular Chemistry (RSC).
-
-
Regioselectivity in Pyrazole Synthesis
- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxyl
- Source: Molecules (via NCBI/PMC).
Sources
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide in vitro assay protocol
An Application Note for the In Vitro Characterization of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide as a Potential Kinase Inhibitor
Introduction: The Therapeutic Potential of Pyrazole-Based Kinase Inhibitors
The 5-amino-1H-pyrazole-4-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of targeted therapeutics. Recent studies have highlighted derivatives of 5-amino-1H-pyrazole-4-carboxamide as potent inhibitors of key oncogenic kinases, such as Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinases (CDKs).[1][3][4]
This application note provides a comprehensive set of in vitro assay protocols for the characterization of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, a novel compound within this class. The described methodologies are designed to assess its inhibitory activity against a representative kinase target, Cyclin-Dependent Kinase 2 (CDK2), and to evaluate its effects on cancer cell proliferation and intracellular signaling pathways. These protocols are intended for researchers and scientists in drug development and cancer biology, providing a robust framework for the preclinical evaluation of this and similar compounds.
Mechanism of Action: Targeting the Cell Cycle Engine
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a fundamental aspect of cancer. CDKs are key regulators of the cell cycle, and their activity is dependent on binding to their cyclin partners.[5] The CDK2/Cyclin E and CDK2/Cyclin A complexes are particularly important for the G1/S phase transition and S phase progression, respectively.[6] Overexpression or aberrant activation of CDK2 is common in many cancers, making it an attractive target for therapeutic intervention.[7][8]
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is hypothesized to act as an ATP-competitive inhibitor of CDK2. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest and an inhibition of tumor cell growth. The following protocols are designed to test this hypothesis through a multi-tiered approach, starting from a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess the compound's functional effects in a biological context.
Part 1: Biochemical Assay for CDK2 Inhibition
The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the purified enzyme.[9][10] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11]
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. In the second step, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. The light output is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.
Experimental Workflow: CDK2 Inhibition Assay
Caption: Workflow for the in vitro CDK2 kinase inhibition assay.
Detailed Protocol: CDK2 Kinase Inhibition Assay
Materials:
-
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
-
CDK2/CyclinA2 Kinase Assay Kit (e.g., BPS Bioscience, #79599)[6]
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction: a. Prepare a master mixture containing kinase assay buffer, 500 µM ATP, and 10x CDK substrate peptide.[6] b. Add 25 µL of the master mixture to each well of a white, opaque 96-well plate.[6] c. Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells. d. To initiate the reaction, add 20 ng of CDK2/Cyclin A2 enzyme to each well.[6] e. Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well.[11] b. Incubate at room temperature for 40 minutes to deplete the remaining ATP.[11] c. Add 10 µL of Kinase Detection Reagent to each well.[11] d. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[11]
-
Data Analysis: a. Measure the luminescence using a plate reader. b. Subtract the background luminescence (no enzyme control) from all readings. c. Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity). d. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation and Controls:
-
Positive Control: Include a known CDK2 inhibitor (e.g., Roscovitine) to validate assay performance.
-
Negative Control: Wells containing DMSO vehicle instead of the test compound.
-
No Enzyme Control: Wells without CDK2/Cyclin A2 to determine background signal.
-
Z'-factor Calculation: To assess the quality of the assay for high-throughput screening, the Z'-factor should be calculated using the positive and negative controls. A Z'-factor > 0.5 is considered excellent.[12]
| Parameter | Recommended Value | Rationale |
| Final DMSO Concentration | ≤ 1% | High concentrations of DMSO can inhibit enzyme activity. |
| ATP Concentration | At or near Km | Ensures the assay is sensitive to ATP-competitive inhibitors. |
| Enzyme Concentration | In the linear range of the assay | Provides a sufficient signal-to-background ratio without being excessive. |
| Incubation Times | As per manufacturer's protocol | Optimized for complete reactions and stable signal generation.[11] |
Part 2: Cell-Based Assays for Antiproliferative Activity and Cell Cycle Analysis
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate the compound's efficacy in a more physiologically relevant context.[10] These assays measure the compound's ability to inhibit cell proliferation and induce cell cycle arrest.
Protocol 2.1: Cell Proliferation Assay (MTT/XTT)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line with known CDK2 dependency (e.g., HCT116, A549)[13]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)[13]
-
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
-
MTT or XTT reagent
-
96-well clear tissue culture plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours. Include a DMSO vehicle control.
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percent inhibition of cell proliferation relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) value.
Protocol 2.2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Materials:
-
Cancer cell line
-
Complete growth medium
-
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its GI50 value for 24-48 hours.
-
Cell Harvesting and Fixation: a. Harvest the cells by trypsinization and wash with PBS.[16] b. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[16] c. Incubate on ice for at least 2 hours or store at -20°C.[16]
-
Staining: a. Wash the fixed cells with PBS to remove the ethanol.[16] b. Resuspend the cells in a staining buffer containing RNase A and PI.[17] Propidium iodide also stains RNA, so treatment with RNase is necessary for accurate DNA content analysis.[17] c. Incubate in the dark at room temperature for 30 minutes.[16]
-
Flow Cytometry: a. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. b. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Expected Outcome: Treatment with a CDK2 inhibitor is expected to cause an accumulation of cells in the G1 and/or S phase of the cell cycle.
Part 3: Target Engagement and Downstream Signaling Analysis
To confirm that the observed antiproliferative effects are due to the inhibition of CDK2, it is essential to assess the compound's impact on the CDK2 signaling pathway within the cell. Western blotting is a standard technique used to measure the levels of specific proteins.[8]
Signaling Pathway: CDK2 and Cell Cycle Progression
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin E1/CDK2 activation defines a key vulnerability to WEE1 kinase inhibition in gynecological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. promega.com [promega.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide: A Potential p38 MAP Kinase Inhibitor
Introduction: Targeting the Crossroads of Cellular Stress and Inflammation
The p38 Mitogen-Activated Protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in the cellular response to a wide array of extracellular stimuli, including inflammatory cytokines, osmotic shock, and UV radiation.[1] As a central node in intracellular signaling, the p38 MAP kinase pathway is integral to regulating critical cellular processes such as apoptosis, cell cycle progression, and the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[2][3] Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, ranging from chronic inflammatory conditions like rheumatoid arthritis to neurodegenerative disorders and cancer, making it a prime target for therapeutic intervention.[4][5]
The 5-aminopyrazole scaffold has emerged as a promising pharmacophore in the design of potent and selective kinase inhibitors.[6] Derivatives of this heterocyclic core have been extensively investigated for their therapeutic potential.[6][7] This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide as a potential inhibitor of p38 MAP kinase. While specific inhibitory data for this compound is not extensively documented in publicly available literature, its structural similarity to known potent p38 inhibitors strongly suggests its potential activity.[8] These application notes will therefore focus on the essential protocols and methodologies required to elucidate its inhibitory profile and mechanism of action.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in biological assays. Below is a table summarizing the predicted and known properties of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide and its non-fluorinated analog, which can serve as a reference for handling and experimental design.
| Property | Value (Predicted/Analog Data) | Source |
| Molecular Formula | C₁₀H₉FN₄O | N/A |
| Molecular Weight | 220.21 g/mol | N/A |
| Appearance | Off-White Solid (expected) | |
| Melting Point | 169-172 °C (for 5-amino-1-phenyl-1H-pyrazole-4-carboxamide) | |
| Solubility | Soluble in DMSO, Methanol (for 5-amino-1-phenyl-1H-pyrazole-4-carboxamide) | |
| pKa (Predicted) | 15.05 ± 0.50 (for 5-amino-1-phenyl-1H-pyrazole-4-carboxamide) |
The p38 MAP Kinase Signaling Pathway
The p38 MAP kinase signaling cascade is a multi-tiered pathway that translates extracellular signals into a cellular response. Its activation is initiated by various stress and inflammatory signals, leading to the phosphorylation of downstream targets that modulate gene expression and other cellular functions.
Caption: The p38 MAP Kinase Signaling Cascade.
Experimental Workflow for Inhibitor Characterization
The following workflow outlines a systematic approach to characterizing the inhibitory potential of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide against p38 MAP kinase. This process begins with a biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to assess its activity in a physiological context.
Caption: Experimental workflow for inhibitor evaluation.
Protocols for Assessing p38 MAP Kinase Inhibition
The following protocols provide detailed, step-by-step methodologies for evaluating the inhibitory activity of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.
Protocol 1: In Vitro p38α MAP Kinase Activity Assay (Non-Radioactive)
This assay measures the direct inhibition of recombinant p38α kinase activity by monitoring the phosphorylation of a specific substrate, such as ATF2.
Materials:
-
Recombinant human p38α kinase
-
ATF2 (Activating Transcription Factor 2) protein substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP solution
-
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide stock solution (in DMSO)
-
Positive control inhibitor (e.g., SB203580)
-
Anti-phospho-ATF2 (Thr71) antibody
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
-
96-well microplates
-
Plate reader for luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide in DMSO. A typical starting concentration range would be from 10 mM down to the low nanomolar range. Also, prepare dilutions of the positive control inhibitor.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the kinase assay buffer.
-
Add the serially diluted test compound or positive control to the respective wells. Include a DMSO-only control (vehicle control).
-
Add the ATF2 substrate to all wells.
-
Initiate the kinase reaction by adding the recombinant p38α kinase to all wells except for the negative control wells (no enzyme).
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
ATP Addition: Add ATP to all wells to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for p38α.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of SDS-PAGE loading buffer.
-
Detection of Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-ATF2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and a suitable imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-ATF2. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Assay for p38 Inhibition in Human Monocytes
This protocol assesses the ability of the test compound to inhibit p38 MAP kinase activity within a cellular context by measuring the phosphorylation of a downstream target or the production of a key inflammatory cytokine.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) for cell stimulation
-
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide stock solution (in DMSO)
-
Cell lysis buffer
-
Antibodies for Western blotting: anti-phospho-p38, anti-total-p38, anti-phospho-MK2, anti-total-MK2.
-
ELISA kit for human TNF-α
-
96-well cell culture plates
Procedure:
-
Cell Culture and Plating:
-
Culture THP-1 cells according to standard protocols.
-
For measurement of downstream phosphorylation, seed the cells in a 96-well plate at an appropriate density and differentiate them into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate) if required by the experimental design.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide for 1-2 hours. Include a vehicle control (DMSO).
-
-
Cell Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a predetermined time (e.g., 30 minutes for phosphorylation analysis, 4-6 hours for cytokine analysis). Include an unstimulated control.
-
-
Endpoint Analysis:
-
For Phosphorylation Analysis (Western Blot):
-
After stimulation, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting as described in Protocol 1, using antibodies against phospho-p38, total-p38, phospho-MK2, and total-MK2 to assess the inhibition of the signaling pathway.
-
-
For Cytokine Production Analysis (ELISA):
-
After the longer stimulation period, collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
For Western blot data, quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
For ELISA data, calculate the concentration of TNF-α.
-
Plot the inhibition of phosphorylation or cytokine production against the inhibitor concentration to determine the cellular IC₅₀ value.
-
Conclusion and Future Directions
The provided protocols offer a robust framework for the comprehensive evaluation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide as a p38 MAP kinase inhibitor. Successful demonstration of potent and selective inhibition in both biochemical and cellular assays would establish this compound as a valuable tool for further research into the roles of p38 MAP kinase in health and disease. Subsequent studies could explore its pharmacokinetic properties, in vivo efficacy in animal models of inflammatory diseases, and selectivity profiling against a broader panel of kinases to fully characterize its therapeutic potential.
References
- Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 116558.
- Goldstein, D. M., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6876-6880.
-
PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]
-
Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]
-
BioWorld. (2004, January 28). New p38 MAP kinase inhibitors in early development at Merck. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 349.
- Alinezhad, H., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 48(21), 9325-9335.
- Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases in inflammation and immunity. Current Opinion in Pharmacology, 7(4), 363-370.
- Tummino, P. J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(8), 875-879.
- Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575.
- Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.
-
ResearchGate. (2024, January 1). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. Retrieved from [Link]
- Pellegrino, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3704.
- Tong, L. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Accounts of Chemical Research, 35(9), 760-767.
- May, S. W., et al. (2014). Inhibition of JNK and p38 MAPK phosphorylation by 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester and 4-phenyl-butenoic acid decreases substance P-induced TNF-α upregulation in macrophages. International Immunopharmacology, 20(2), 269-275.
- Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases in inflammation and immunity. Current Opinion in Pharmacology, 7(4), 363-370.
- Tummino, P. J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(8), 875-879.
- Kida, Y. S., & Horie, M. (2016). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide. Oncotarget, 7(20), 29994–30006.
-
Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Retrieved from [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]
Sources
- 1. 5-Amino-1-(4-methoxy-phenyl)-1H-pyrazole-4-carboxamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-AMINO-1-PHENYLPYRAZOLE-4-CARBOXAMIDE | 50427-77-5 [chemicalbook.com]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Investigation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide in Anti-inflammatory Studies
Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Inflammation
Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to a cascade of chronic diseases when dysregulated.[1][2] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The pyrazole nucleus, a five-membered heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including potent anti-inflammatory effects.[1][3][4] This document provides a comprehensive guide for researchers on the application of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide , a promising pyrazole derivative, in anti-inflammatory research.
The rationale for investigating this specific compound is grounded in the established anti-inflammatory properties of structurally related pyrazole-based molecules. Many such compounds have been shown to modulate key signaling pathways implicated in the inflammatory response, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways.[2][5][6][7] For instance, certain 5-aminopyrazole derivatives have been identified as potent inhibitors of p38 MAP kinase and Interleukin-1 receptor-associated kinase 4 (IRAK4), both of which are critical transducers of inflammatory signals.[8][9]
These application notes are designed to provide researchers, scientists, and drug development professionals with a robust framework for the systematic evaluation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide's anti-inflammatory potential. The protocols herein are detailed and self-validating, emphasizing scientific integrity and reproducibility.
Compound Profile: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FN₄O | Inferred from name |
| Molecular Weight | 220.21 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Expected |
| Solubility | Soluble in DMSO | [10] |
| Storage | Store at -20°C for long-term stability | [10] |
Note: As with any investigational compound, it is crucial to perform thorough characterization (e.g., NMR, Mass Spectrometry, HPLC) to confirm identity and purity prior to biological evaluation.
Hypothesized Mechanism of Action
Based on the structure of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide and the known targets of similar pyrazole derivatives, a plausible mechanism of action is the inhibition of key kinases within inflammatory signaling cascades. The presence of the 5-amino group and the carboxamide at the 4-position are common features in pyrazole-based kinase inhibitors.[11] It is hypothesized that this compound may interfere with the ATP-binding sites of kinases such as p38 MAPK, JNK, or IRAK4, thereby attenuating downstream signaling events that lead to the production of pro-inflammatory mediators.
Experimental Protocols
PART 1: In Vitro Evaluation of Anti-inflammatory Activity
Objective: To determine the direct anti-inflammatory effects of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide on a cellular model of inflammation.
Model System: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line.[12][13][14]
Rationale: RAW 264.7 macrophages are a widely accepted and robust model for studying inflammatory responses. Upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, these cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13]
Causality: It is imperative to first establish a non-toxic concentration range for the test compound to ensure that any observed anti-inflammatory effects are not due to cell death.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide in DMSO. Serially dilute the stock solution in DMEM to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should be kept below 0.1%.
-
Incubation: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the test compound. Incubate for 24 hours.
-
MTT Assay: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Causality: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[13] Inhibition of NO production is a key indicator of anti-inflammatory activity.
Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in Protocol 1.1. Pre-treat the cells with non-toxic concentrations of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include a vehicle control group (no compound, no LPS) and an LPS-only control group.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Measurement: Read the absorbance at 540 nm.
-
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.
Causality: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response.[15] Measuring their levels provides direct evidence of the compound's immunomodulatory effects.
Methodology:
-
Sample Collection: Collect the cell culture supernatants from the experiment described in Protocol 1.2.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.[16][17][18]
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the culture supernatants and standards to the wells.
-
Add the detection antibody.
-
Add an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).
-
Add the substrate and stop solution.
-
-
Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm).
-
Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples by interpolating from the standard curve.
PART 2: In Vivo Evaluation of Anti-inflammatory Activity
Objective: To assess the efficacy of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide in a well-established animal model of acute inflammation.
Model System: Carrageenan-induced paw edema in rats or mice.[3][4]
Rationale: The carrageenan-induced paw edema model is a widely used and highly reproducible assay for screening potential anti-inflammatory drugs.[4][19][20] The inflammatory response in this model is biphasic, involving the release of histamine, serotonin, and bradykinin in the early phase, followed by the release of prostaglandins and other mediators in the later phase.[21]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (180-200 g) or Swiss albino mice (20-25 g) for at least one week under standard laboratory conditions.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Groups 3-5: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide at different doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Administer the respective treatments orally (p.o.) one hour before the carrageenan injection.
-
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Data Presentation and Expected Outcomes
Table 1: Illustrative In Vitro Anti-inflammatory Activity of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide on LPS-stimulated RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| 1 | 98 ± 4 | 92 ± 6 | 95 ± 5 | 93 ± 7 |
| 5 | 96 ± 5 | 75 ± 8 | 80 ± 6 | 78 ± 5 |
| 10 | 94 ± 6 | 52 ± 7 | 61 ± 5 | 58 ± 6 |
| 25 | 91 ± 7 | 31 ± 5 | 40 ± 4 | 35 ± 5 |
| 50 | 88 ± 8 | 15 ± 4 | 22 ± 3 | 18 ± 4 |
Data are presented as mean ± SD and are for illustrative purposes only.
Table 2: Illustrative In Vivo Anti-inflammatory Effect of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |
| Compound X | 10 | 0.68 ± 0.06 | 20.0 |
| Compound X | 25 | 0.51 ± 0.05 | 40.0 |
| Compound X | 50 | 0.39 ± 0.04 | 54.1 |
Data are presented as mean ± SD and are for illustrative purposes only. "Compound X" refers to 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.
Signaling Pathway Analysis
To further elucidate the mechanism of action, it is recommended to investigate the effect of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide on key inflammatory signaling pathways.
// Edges LPS [shape=invtrapezium, label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; Compound [shape=diamond, label="5-amino-1-(4-fluorophenyl)-1H-\npyrazole-4-carboxamide", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cytokine_Receptor [label="Cytokine Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines_ext [label="Cytokines", shape=invtrapezium, fillcolor="#FBBC05", fontcolor="#202124"];
LPS -> TLR4; TLR4 -> MyD88 -> IRAK4 -> TRAF6 -> TAK1; TAK1 -> IKK_complex; TAK1 -> MAPK_cascade; IKK_complex -> IkB [label="P", style=dashed]; IkB -> NFkB [style=dotted, arrowhead=none]; NFkB -> NFkB_n [label="Translocation"]; MAPK_cascade -> AP1; AP1 -> AP1_n [label="Translocation"]; Cytokines_ext -> Cytokine_Receptor; Cytokine_Receptor -> JAKs; JAKs -> STATs [label="P", style=dashed]; STATs -> STATs_n [label="Dimerization &\nTranslocation"];
NFkB_n -> Inflammatory_Genes; AP1_n -> Inflammatory_Genes; STATs_n -> Inflammatory_Genes;
Compound -> IRAK4 [color="#EA4335", arrowhead=tee, label="Inhibition"]; Compound -> MAPK_cascade [color="#EA4335", arrowhead=tee, label="Inhibition"]; Compound -> JAKs [color="#EA4335", arrowhead=tee, label="Inhibition"]; } } Caption: Hypothesized modulation of inflammatory signaling pathways.
Workflow for Mechanistic Studies:
-
Western Blot Analysis:
-
Treat RAW 264.7 cells with the compound followed by LPS stimulation.
-
Prepare cell lysates at different time points.
-
Perform Western blotting to analyze the phosphorylation status of key proteins in the NF-κB (e.g., p-IκBα, p-p65), MAPK (e.g., p-p38, p-JNK), and JAK-STAT (e.g., p-STAT3) pathways.[22]
-
-
Immunofluorescence:
-
Visualize the nuclear translocation of NF-κB (p65 subunit) in LPS-stimulated RAW 264.7 cells with and without compound treatment using immunofluorescence microscopy.
-
-
Kinase Assays:
-
Perform in vitro kinase assays to directly assess the inhibitory effect of the compound on the activity of purified recombinant kinases (e.g., p38α, IRAK4).
-
Conclusion and Future Directions
The protocols and application notes presented here provide a comprehensive framework for the preclinical evaluation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide as a potential anti-inflammatory agent. The systematic approach, from in vitro cellular assays to in vivo models and mechanistic studies, will enable a thorough characterization of its pharmacological profile. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and toxicological properties, paving the way for its potential development as a novel therapeutic for inflammatory diseases.
References
-
Buckley, G. M., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(7), 782-787. [Link]
-
Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 265, 116088. [Link]
-
El-Sayed, N. N. E., et al. (2022). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Molecules, 27(19), 6296. [Link]
-
Abdel-Wahab, B. F., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(22), 7609. [Link]
-
Tzeng, T.-C., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3378. [Link]
-
Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. ResearchGate. [Link]
-
Veeprho. 5-Amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide. [Link]
-
PubChem. 5-aminoimidazole-4-carboxamide. [Link]
-
ResearchGate. Some reported pyrazole-containing anti-inflammatory agents. [Link]
-
G G, et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Pharmaceuticals, 17(5), 629. [Link]
-
ResearchGate. Pyrazole as an anti-inflammatory scaffold: A comprehensive review. [Link]
-
PubChem. 5-amino-1-methyl-1H-pyrazole-4-carboxamide. [Link]
-
Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]
-
Kyriakis, J. M., & Avruch, J. (2012). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Genes & Development, 26(8), 734-752. [Link]
-
Gautham, Y., & G, K. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(6), 1187-1204. [Link]
-
Li, Y., et al. (2021). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Bioengineered, 12(1), 3568-3578. [Link]
-
Tzeng, T.-C., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3378. [Link]
-
Farhadi, N., et al. (2023). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. Journal of Translational Medicine, 21(1), 793. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
ResearchGate. Structures of pyrazole derivatives with anti-inflammatory activity. [Link]
-
Assay Genie. MAPK Signaling in Inflammatory Cytokines Pathways. [Link]
-
Creative Diagnostics. The NF-kB Signaling Pathway. [Link]
-
ResearchGate. Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. [Link]
-
Han, Y., et al. (2023). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology, 14, 1243501. [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]
-
Leng, S. X., et al. (2008). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 410, 23-38. [Link]
-
Wikipedia. JAK-STAT signaling pathway. [Link]
-
Wikipedia. NF-κB. [Link]
-
International Journal of Pharmaceutical Sciences and Research. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
-
Kim, E.-K., & Choi, E.-J. (2010). Mitogen-activated Protein Kinases in Inflammation. Journal of Bacteriology and Virology, 40(3), 131-137. [Link]
-
Kiu, H., & K, S. (2009). Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. Current Opinion in Investigational Drugs, 10(9), 903-911. [Link]
-
MDPI. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]
-
Liu, T., & C, M. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]
-
Bio-Techne. MAPK Signaling Links Autophagy and Inflammation. [Link]
-
RhAPP. (2024). FAQ: Describe JAK-STAT Signaling in Inflammation. YouTube. [Link]
-
Thach, T., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Foods, 11(13), 1935. [Link]
-
Zhang, L., et al. (2019). Punicalagin Prevents Inflammation in LPS-Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway. Journal of Agricultural and Food Chemistry, 67(11), 3129-3138. [Link]
-
Journal of Acute Disease. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
-
Frontiers in Pharmacology. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. [Link]
-
Assay Genie. High Sensitivity Cytokine ELISA Kits & Multiplex Panels. [Link]
-
Wang, Y., et al. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. Molecules, 27(14), 4600. [Link]
-
Biocompare. Using ELISA to Detect Cytokines and Chemokines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Amino-4-imidazolecarboxamide | TargetMol [targetmol.com]
- 11. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 12. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Punicalagin Prevents Inflammation in LPS- Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytokine ELISA Kits for Quantifying Cytokine Release: R&D Systems [rndsystems.com]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpras.com [ijpras.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
molecular docking with 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
Application Note: Molecular Docking of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide Targeting p38 MAPK
Executive Summary & Scientific Rationale
This application note details the computational workflow for docking 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (hereafter referred to as Ligand-AFPC ) into the ATP-binding pocket of p38
Ligand-AFPC represents a "privileged scaffold" in medicinal chemistry. The core pyrazole ring, substituted with an amino group at position 5 and a carboxamide at position 4, is designed to mimic the adenine ring of ATP. This specific arrangement allows the molecule to form a characteristic donor-acceptor hydrogen bond network with the kinase hinge region (specifically Glu71 and Met109 in p38
This guide moves beyond basic docking steps to address critical challenges:
-
Tautomeric States: Handling the protonation of the pyrazole core.
-
Rotational Barriers: Managing the torsion angle between the phenyl and pyrazole rings.
-
Hinge Interaction: Validating the bidentate H-bond motif.
Experimental Design & Workflow
The following diagram outlines the critical path for this experiment, emphasizing the "decision gates" where errors frequently occur.
Figure 1: End-to-end computational workflow for docking aminopyrazole-carboxamides. Note the parallel processing of ligand and protein before grid generation.
Detailed Protocols
Protocol A: Ligand Preparation (Ligand-AFPC)
Objective: To generate a biologically relevant 3D conformer.
Chemical Insight: The bond between the pyrazole N1 and the phenyl ring allows rotation. However, steric clash between the pyrazole C5-amino group and the phenyl ortho-hydrogens forces the phenyl ring to twist out of plane (approx. 30-50°). Docking software often fails to sample this if the input structure is perfectly planar.
-
Structure Generation:
-
Input SMILES: NC(=O)c1c(N)n(c2ccc(F)cc2)n1
-
Software: Avogadro or RDKit.
-
-
Protonation & Tautomers:
-
Set pH to 7.4.
-
Critical Step: Ensure the amide (-CONH2) is in the neutral form and the pyrazole N2 is the H-bond acceptor. The exocyclic amine (-NH2) should be neutral (sp3 hybridized character but planar due to resonance).
-
-
Energy Minimization:
-
Force Field: MMFF94s (specifically designed for medicinal chemistry ligands).
-
Algorithm: Steepest Descent (500 steps) followed by Conjugate Gradient.
-
Validation: Check the torsion angle between the pyrazole and phenyl ring.[1] If it is 0° (planar), apply a manual perturbation to ~45° before docking to avoid local minima traps.
-
Protocol B: Target Preparation (p38 MAPK)
Objective: To prepare a receptor grid that accurately represents the ATP-binding cleft.
Target Selection: PDB ID 3FLY (Resolution 1.60 Å).
Reasoning: This structure contains a pyrazole-urea inhibitor bound to p38
-
Cleanup (PyMOL/ChimerX):
-
Remove all water molecules except those bridging the ligand to the solvent-exposed regions (optional, but for this specific scaffold, usually all waters are stripped as the ligand displaces them).
-
Remove the co-crystallized ligand.
-
-
H-Bond Network Optimization:
-
Software: PDB2PQR or AutoDock Tools.
-
His/Gln/Asn Flips: Optimize the orientation of Asn155 and Gln120.
-
Protonation: Add polar hydrogens.[2] Assign Kollman United Atom charges.
-
-
Grid Box Definition:
-
Center: Coordinates of the original co-crystallized ligand.
-
Dimensions:
Å. -
Self-Validation: Ensure the grid encloses residues Glu71 (hinge), Met109 (hinge), and Thr106 (gatekeeper).
-
Protocol C: Docking Execution
Software: AutoDock Vina (Open Source) or GOLD (Commercial).
-
Parameter Configuration (Vina):
-
exhaustiveness: 32 (Higher than default 8, required for the rotatable phenyl group).
-
num_modes: 10.
-
energy_range: 3 kcal/mol.
-
-
Execution: Run the docking simulation.
-
Output Analysis:
-
Filter poses by Binding Affinity (kcal/mol).
-
Structural Filter: Discard poses where the 4-fluorophenyl group is solvent-exposed. It must be buried in the hydrophobic pocket adjacent to the gatekeeper residue.
-
Data Analysis & Interaction Profiling[3]
The success of Ligand-AFPC docking is not defined solely by the docking score, but by the recapitulation of the "Hinge Binder" motif.
Interaction Checklist
| Interaction Type | Target Residue (p38 | Ligand Atom | Function |
| H-Bond (Donor) | Glu71 (Backbone O) | Pyrazole -NH2 | Anchors ligand to hinge |
| H-Bond (Acceptor) | Met109 (Backbone NH) | Pyrazole N2 | Anchors ligand to hinge |
| H-Bond (Donor) | Asp168 (DFG motif) | Carboxamide -NH2 | Orients the tail (Optional) |
| Hydrophobic | Val38, Ala51, Lys53 | Fluorophenyl Ring | Van der Waals stabilization |
| Halogen Bond | Hydrophobic Pocket | Fluorine (4-F) | Metabolic stability/Potency |
Molecular Interaction Map
The following diagram illustrates the required connectivity for a successful dock. If your top-ranked pose does not match this topology, the docking is considered a "False Positive."
Figure 2: Interaction topology map. Green solid lines indicate critical hydrogen bonds that must be present in the top docking pose.
Troubleshooting & Optimization
Issue 1: The amide group is rotated 180°.
-
Cause: The carboxamide group is symmetrical in terms of heavy atoms (O vs N), but electrostatic maps differ.
-
Solution: Manually inspect the H-bond network. The amide Oxygen should point toward the solvent or an H-bond donor; the amide Nitrogen usually interacts with the DFG motif (Asp168).
Issue 2: Poor Binding Affinity (> -6.0 kcal/mol).
-
Cause: Ligand strain. The phenyl ring might be forced into planarity.
-
Solution: Allow flexibility in the ligand torsion during docking or pre-generate a library of conformers with varying phenyl-pyrazole torsion angles.
References
-
Vertex Pharmaceuticals. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters.
-
Jinan University. (2024).[3] Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry.
-
MDPI. (2012). 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. International Journal of Molecular Sciences.
-
ResearchGate. (2017). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. European Journal of Medicinal Chemistry.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
Welcome to the technical support center for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and advance your research.
Introduction to the Challenge
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is a heterocyclic organic compound with a pyrazole core, a scaffold of significant interest in medicinal chemistry. Based on the physicochemical properties of analogous compounds, such as 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, it is anticipated to be an off-white solid with limited aqueous solubility but soluble in organic solvents like DMSO and methanol.[1] Poor aqueous solubility is a common and significant challenge in drug development, as it can lead to low bioavailability and hinder the progression of promising therapeutic candidates.[2][3]
This guide will explore various established techniques to enhance the solubility of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, providing both the theoretical basis and practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor aqueous solubility of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide?
A1: The poor aqueous solubility likely stems from a combination of its molecular structure:
-
Aromaticity and Planarity: The presence of a phenyl and a pyrazole ring contributes to a relatively rigid and planar structure, which can favor strong intermolecular interactions in the crystal lattice, making it difficult for water molecules to solvate the compound.
-
Hydrophobic Fluorophenyl Group: The 4-fluorophenyl group is hydrophobic, which reduces the overall affinity of the molecule for water.
-
Intermolecular Hydrogen Bonding: The amino and carboxamide groups can participate in strong intermolecular hydrogen bonds in the solid state, further stabilizing the crystal lattice and hindering dissolution.
Q2: What is the first step I should take to try and improve the solubility?
A2: A simple and often effective first step is to assess the compound's pH-dependent solubility.[4][] The presence of the basic amino group suggests that the compound's solubility will be significantly influenced by pH.[6] Lowering the pH of the aqueous medium should protonate the amino group, leading to the formation of a more soluble salt.
Q3: Are there any specific excipients that are known to be effective for pyrazole-containing compounds?
A3: While specific data for this exact molecule is limited, pyrazole derivatives have been successfully formulated using various excipients. Cyclodextrins, for instance, have been shown to form inclusion complexes with pyrazole derivatives, thereby increasing their aqueous solubility.[7][8] Additionally, polymers commonly used in solid dispersions, such as polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC), are often effective for a wide range of poorly soluble drugs, including those with aromatic and heterocyclic structures.[9][10]
Q4: When should I consider more advanced techniques like nanosuspensions?
A4: Nanosuspensions are a powerful tool for solubility enhancement, particularly for compounds that are crystalline and have a high melting point.[11] If simpler methods like pH adjustment, co-solvents, or even solid dispersions do not provide the desired level of solubility or if you are aiming for a specific delivery route (e.g., parenteral), then exploring nanosuspension technology is a logical next step.[12][13]
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
This section provides a structured workflow for systematically addressing the solubility challenges of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 6. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 11. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 12. researchgate.net [researchgate.net]
- 13. Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds - PMC [pmc.ncbi.nlm.nih.gov]
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide stability in aqueous solution
[1][2]
Executive Summary
You are likely working with 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide as a scaffold for kinase inhibition (e.g., p38 MAP kinase) or as a pharmaceutical intermediate.[1][2]
The Bottom Line: This compound exhibits moderate hydrolytic stability in neutral aqueous buffers but is highly susceptible to precipitation due to the lipophilic 4-fluorophenyl moiety.
Critical Warning: 80% of reported "degradation" issues with this compound are actually solubility failures .[2] Before assuming chemical breakdown, you must validate that your compound is still in solution.[2]
Module 1: The Solubility vs. Stability Paradox
Addressing the most common user error: confusing precipitation with degradation.
The 4-fluorophenyl group attached to the N1 position significantly reduces aqueous solubility compared to non-arylated pyrazoles.[2] In aqueous buffers (PBS, TBS), the compound has a tendency to crash out of solution over time, often forming micro-precipitates that are invisible to the naked eye but result in a loss of signal in HPLC/LC-MS.
Troubleshooting Solubility
If you observe a loss of peak area in your chromatograms, perform this differential diagnosis:
| Observation | Diagnosis | Remediation |
| Loss of Peak Area + No New Peaks | Precipitation (Physical Instability) | Increase DMSO concentration (up to 2%); Add cyclodextrins (HP- |
| Loss of Peak Area + New Peak (RRT ~0.85) | Hydrolysis (Chemical Instability) | The amide has converted to carboxylic acid. See Module 2. |
| Loss of Peak Area + New Peak (RRT > 1.1) | Photodegradation or Dimerization | Protect from light; Check for oxidative coupling of the C5-amine. |
Recommended Solubilization Protocol
To ensure kinetic stability data is valid, you must maintain thermodynamic solubility:
-
Stock Solution: Dissolve at 10–50 mM in 100% DMSO (anhydrous).
-
Intermediate Dilution: Dilute 1:10 in ethanol or PEG-400.
-
Final Buffer: Spike into aqueous buffer. Final DMSO content should be
0.5% v/v. [2]
Module 2: Chemical Degradation Mechanisms
Understanding the "Why" behind instability.
The primary chemical vulnerability of this molecule is the C4-Carboxamide group . While the pyrazole ring is robust, the amide is susceptible to hydrolysis, converting the active molecule into its corresponding carboxylic acid (inactive impurity).
The Fluorine Effect
The 4-fluorophenyl group at N1 is an Electron Withdrawing Group (EWG). Through induction, it pulls electron density away from the pyrazole ring.
-
Consequence: The pyrazole ring becomes more electron-deficient.[2]
-
Result: The carbonyl carbon of the carboxamide becomes more electrophilic (more positive), making it slightly more susceptible to nucleophilic attack (hydrolysis) by water or hydroxide ions compared to a non-fluorinated analog.
Pathway Visualization
The following diagram illustrates the critical degradation pathway you must monitor.
Figure 1: Hydrolysis pathway of the C4-carboxamide to the corresponding carboxylic acid.[1][2]
Module 3: Validation Protocols (Forced Degradation)
Do not guess. Validate.
To confirm stability for your specific application, follow this abbreviated stress-testing protocol derived from ICH Q1A (R2) guidelines.
Experimental Setup
Prepare a 100 µM solution of the compound in the following conditions. Incubate at 60°C to accelerate degradation (simulating months of room-temp storage in days).
| Condition | Stressor | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 N HCl | 24 Hours | 5–20% |
| Base Hydrolysis | 0.1 N NaOH | 4–6 Hours | 5–20% |
| Oxidation | 3% | 24 Hours | 5–20% |
| Thermal/Neutral | PBS (pH 7.[1][2]4) | 7 Days | < 5% |
Analytical Method (HPLC/LC-MS)
Use a Reverse Phase (RP) method.[1][2] The carboxylic acid degradant is more polar than the parent amide and will elute earlier .
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (pyrazole absorption).
Decision Logic
Use the following workflow to interpret your stability data:
Figure 2: Decision tree for interpreting stability data and diagnosing loss of compound.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I store this compound in aqueous solution at -20°C? A: Not recommended for long-term storage. While chemical hydrolysis slows down at -20°C, the "freeze-thaw" cycle promotes precipitation of the fluorophenyl-substituted pyrazole.[1][2]
-
Best Practice: Store as a 50 mM stock in 100% DMSO at -20°C or -80°C. Aliquot to avoid freeze-thaw cycles. Dilute into aqueous buffer immediately before use.
Q: I see a peak eluting after my main peak (RRT 1.2). Is this a degradant?
A: Likely not a hydrolysis product.[2] Peaks eluting later are more lipophilic.[2] This is often a dimer formed by oxidative coupling of the free primary amine (
Q: Why does the degradation rate increase in Phosphate Buffer (PBS)? A: Phosphate ions can act as general acid/base catalysts. If you observe specific instability in PBS, try switching to HEPES or MOPS buffers, which are less likely to catalyze amide hydrolysis.
Q: How does the 4-fluorophenyl group affect the UV spectrum?
A: The conjugation between the phenyl ring and the pyrazole shifts the
References
-
ICH Expert Working Group. "ICH Q1A (R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[2][3][4] Link
-
Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part A: Structure and Mechanisms." Springer, 2007.[2] (Referencing Amide Hydrolysis Mechanisms). Link[1]
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Referencing electronic effects of fluorophenyl groups). Link[1]
-
Vertex AI Search. "Search Results for Pyrazole-4-carboxamide Stability." Google Cloud, 2026.[2] (Referencing synthesis and stability data of analogous p38 inhibitors). 5
Sources
- 1. 5-AMINO-1-PHENYLPYRAZOLE-4-CARBOXAMIDE | 50427-77-5 [chemicalbook.com]
- 2. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Pyrazole-Based Kinase Inhibitors
Welcome to the Technical Support Center
User Status: Verified Researcher Current Context: You are utilizing a pyrazole-core small molecule in a drug discovery campaign (likely targeting a kinase such as p38, BRAF, or JAK). You are observing unexpected phenotypes, toxicity, or pan-assay interference.
Executive Summary: The pyrazole ring is a "privileged scaffold" in medicinal chemistry because it effectively mimics the adenine ring of ATP, allowing it to form key hydrogen bonds with the kinase hinge region. However, this same feature makes it inherently promiscuous. To reduce off-target effects, we must transition from binding affinity to binding selectivity .
This guide addresses the three most common "Support Tickets" we receive regarding pyrazole inhibitors.
Ticket #001: Structural Optimization (SAR)
Issue: "My compound inhibits the target kinase (IC50 < 10 nM) but also hits CDK2, Aurora-A, and GSK3β. How do I design out these off-targets?"
Diagnosis: Your inhibitor is likely acting as a classic Type I ATP-competitive inhibitor that relies too heavily on the conserved hinge-binding motif. To gain selectivity, you must exploit the non-conserved regions of the ATP pocket: the Gatekeeper residue , the Sugar Pocket , and the Solvent Front .
Troubleshooting Protocol: The "Gatekeeper" Strategy
The "Gatekeeper" residue (e.g., Threonine in BRAF/EGFR, Methionine in p38) controls access to the hydrophobic back pocket.
-
Analyze the Gatekeeper:
-
If your target has a small gatekeeper (Thr/Ala) and the off-target has a large gatekeeper (Met/Phe), add a bulky hydrophobic group (e.g., tert-butyl, cyclopropyl) to the pyrazole C3/C5 position. This will clash with the off-target's large gatekeeper while fitting into your target's pocket.
-
-
Target the DFG-out Conformation (Type II Inhibition):
-
Type I inhibitors bind the active kinase.[1] Type II inhibitors bind the inactive (DFG-out) state, which is less conserved.[1]
-
Action: Extend a substituent from the pyrazole nitrogen (N1) or C3 position to interact with the conserved Glutamate (αC-helix) and Aspartate (DFG motif). This often requires a urea or amide linker.
-
Visualization: SAR Decision Logic
Caption: Decision tree for modifying pyrazole scaffolds based on the target kinase's gatekeeper residue size to improve selectivity.
Ticket #002: Assay Interference (False Positives)
Issue: "My IC50 curves are steep (Hill slope > 2.0), and the compound inhibits unrelated enzymes like Trypsin or β-lactamase."
Diagnosis: You are likely dealing with Colloidal Aggregation . Pyrazole derivatives, especially those with flat aromatic substituents, can stack in solution to form microscopic particles (colloids). These particles sequester enzyme on their surface, causing non-specific inhibition. This is a hallmark of PAINS (Pan-Assay Interference Compounds).
Experimental Protocol: Detergent Sensitivity Test
Objective: Confirm if inhibition is due to specific binding (1:1 stoichiometry) or non-specific aggregation.
Materials:
-
Kinase Assay Buffer (Standard)
-
Freshly prepared Triton X-100 (0.01% and 0.1% v/v)
-
Dynamic Light Scattering (DLS) plate reader (Optional but recommended)
Step-by-Step:
-
Baseline Assay: Run your standard IC50 dose-response curve without detergent (or with low surfactant).
-
Detergent Spike: Repeat the exact IC50 curve using buffer supplemented with 0.01% Triton X-100 (or Tween-20).
-
Note: Non-ionic detergents disrupt colloidal aggregates but rarely affect specific small-molecule binding.
-
-
Centrifugation Test (Alternative): Spin the compound stock (in buffer) at 10,000 x g for 10 minutes. Retest the supernatant.
-
If the compound aggregates, the supernatant will lose potency.
-
Data Interpretation:
| Observation | Diagnosis | Action |
| IC50 shifts > 10-fold (Potency lost with detergent) | Aggregator | Discard or chemically modify to increase sp3 character (solubility). |
| IC50 remains stable (within 2-3 fold) | True Binder | Proceed to orthogonal validation (Ticket #003). |
| Hill Slope changes from 3.0 to 1.0 | Aggregator | Aggregation often causes steep Hill slopes. |
Ticket #003: Biological Validation
Issue: "I have a potent inhibitor, but how do I prove the cellular phenotype is actually driven by my target kinase and not an off-target?"
Diagnosis: Relying solely on enzymatic IC50 is insufficient due to the high intracellular ATP concentration (mM range) which competes with your inhibitor. You need Orthogonal Target Engagement and Genetic Rescue .
Experimental Workflow: The Validation Triad
-
Cellular Thermal Shift Assay (CETSA):
-
Principle: Ligand binding stabilizes the protein, increasing its melting temperature (Tm).
-
Method: Treat cells with inhibitor -> Heat shock gradient (40-65°C) -> Lyse -> Western Blot for target.
-
Success Criteria: A distinct "thermal shift" (ΔTm > 2°C) compared to DMSO control confirms physical binding inside the cell.
-
-
The "Inactive Control" (Negative Control):
-
Synthesize a structural analog of your pyrazole (e.g., N-methylate the hinge-binding nitrogen). This should abolish kinase binding (IC50 > 10 µM) but maintain similar physicochemical properties.
-
Logic: If the "Inactive" control causes the same cellular toxicity as your active compound, your phenotype is off-target .
-
-
Genetic Rescue (The Gold Standard):
-
Express a "Drug-Resistant" mutant of your target kinase (e.g., mutate the Gatekeeper residue to a bulky Methionine or Isoleucine) that cannot bind the inhibitor.
-
Result: If the drug no longer works in cells expressing the mutant, the effect was on-target.
-
Visualization: Validation Workflow
Caption: Validation workflow moving from biophysical binding (CETSA) to functional specificity checks (Negative Control & Genetic Rescue).
References
-
Vannucchi, A. M., et al. (2013).[2] Ruxolitinib: A review of its use in polycythemia vera and myelofibrosis.[2] Drugs.[2][3][4][5][6][7][8][9][10][11] Link
-
Context: Discusses Ruxolitinib, a pyrazole-based JAK1/2 inhibitor, and its selectivity profile.[12]
-
-
Fabbro, D., et al. (2012). Targeting the ATP-binding pocket of protein kinases: avoiding the promiscuity of type I inhibitors. Methods in Molecular Biology. Link
- Context: Authoritative source on the structural basis of Type I vs Type II inhibition and g
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.[2][13] Link
- Context: The foundational paper on PAINS and aggreg
-
Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. Link
- Context: The primary reference for the CETSA protocol described in Ticket #003.
-
Koide, H., et al. (2016). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.[11] Journal of Medicinal Chemistry.[2][13] Link
- Context: Demonstrates macrocyclization of the pyrazole scaffold to improve selectivity.
Sources
- 1. What makes a kinase promiscuous for inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. What Makes a Kinase Promiscuous for Inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole-4-Carboxamide Synthesis
Welcome to our comprehensive technical support center dedicated to the synthesis of pyrazole-4-carboxamides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this important synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective optimization of your reactions.
I. Introduction to Pyrazole-4-Carboxamide Synthesis
Pyrazole-4-carboxamides are a critical scaffold in medicinal chemistry and agrochemicals, renowned for their diverse biological activities.[1][2][3] The synthesis of these compounds, however, can present several challenges, from achieving the desired regioselectivity to managing side reactions. This guide will address the most common issues encountered in the lab, providing actionable solutions grounded in established chemical principles.
The primary and most versatile method for constructing the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[4] The subsequent formation of the carboxamide can be achieved through various amide coupling strategies. Another prominent route involves the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the C4 position of a pre-formed pyrazole ring, followed by oxidation and amidation.[5][6]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for pyrazole-4-carboxamide synthesis?
The synthesis typically begins with the formation of the pyrazole ring. Key starting materials include:
-
1,3-Dicarbonyl Compounds: Or their synthetic equivalents like α,β-unsaturated ketones and acetylenic ketones.[4]
-
Hydrazine Derivatives: Including hydrazine hydrate, phenylhydrazine, and other substituted hydrazines. The choice of hydrazine is crucial as it determines the substituent at the N1 position of the pyrazole ring.
Once the pyrazole-4-carboxylic acid or its ester is synthesized, standard amide bond formation techniques are employed. This involves activating the carboxylic acid (e.g., forming an acid chloride) and reacting it with a desired amine.
Q2: How can I control regioselectivity in pyrazole synthesis?
A common challenge, especially with unsymmetrical 1,3-dicarbonyl compounds, is the formation of a mixture of regioisomers.[4] The regiochemical outcome is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions.
-
Under acidic conditions, the reaction often favors the formation of one regioisomer, while neutral or basic conditions may lead to a different major product.
-
Solvent choice can also play a significant role. For instance, fluorinated alcohols have been shown to improve regioselectivity in some cases.
Q3: My amide coupling reaction is low-yielding. What are the potential causes and solutions?
Low yields in amide coupling can stem from several factors:
-
Inefficient Carboxylic Acid Activation: If you are converting the pyrazole-4-carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, ensure the reaction goes to completion.[7] Excess activating agent should be removed under reduced pressure before adding the amine.
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react sluggishly. In such cases, using a stronger coupling agent (e.g., HATU, HOBt/EDC) or more forcing reaction conditions (higher temperature, longer reaction time) may be necessary.
-
Base Selection: The choice of base is critical. A non-nucleophilic organic base like triethylamine or diisopropylethylamine is typically used to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile.[1][7]
III. Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of pyrazole-4-carboxamides and provides a systematic approach to resolving them.
Problem 1: Low Yield of the Pyrazole Ring Formation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase the reaction time or temperature if necessary. | The kinetics of cyclocondensation can be slow, especially with less reactive substrates. |
| Decomposition of Starting Materials or Product | - Ensure the reaction temperature is not excessively high.- Consider using a milder catalyst or solvent. | 1,3-dicarbonyl compounds and some hydrazines can be unstable under harsh conditions. |
| Incorrect Stoichiometry | - Carefully measure the molar equivalents of the 1,3-dicarbonyl compound and hydrazine. A slight excess of one reagent may be beneficial, but a large excess can lead to side products. | Equimolar or near-equimolar amounts are generally required for efficient cyclization. |
| Suboptimal pH | - The pH of the reaction can significantly influence the rate and outcome. Experiment with acidic (e.g., acetic acid) or basic (e.g., sodium acetate) catalysts. | The mechanism of condensation is pH-dependent, affecting the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Formation of Hydrazones | - This is a common intermediate. Ensure conditions are suitable for the subsequent cyclization (e.g., sufficient heat, appropriate catalyst). | The initial reaction between a carbonyl group and hydrazine forms a hydrazone, which then undergoes intramolecular cyclization. |
| Double Condensation | - If using hydrazine hydrate, both nitrogen atoms can potentially react. Using a mono-substituted hydrazine can prevent this. | N-substituted hydrazines have only one nucleophilic nitrogen available for the initial condensation. |
| Oxidation of Pyrazoline Intermediate | - When using α,β-unsaturated ketones, a pyrazoline is formed initially and needs to be oxidized to the pyrazole.[4] If the desired product is the pyrazole, ensure an oxidizing agent is present or that the reaction conditions promote in-situ oxidation. | Pyrazolines are the initial cyclization products from α,β-unsaturated ketones and require an oxidation step to form the aromatic pyrazole ring. |
| Side Reactions from Vilsmeier-Haack Reagent | - The Vilsmeier-Haack reagent (POCl₃/DMF) is highly reactive. Control the reaction temperature carefully (often at 0°C initially). | The reagent can react with other functional groups in the molecule if not controlled.[5][6] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Product is Highly Polar | - Use a more polar eluent system for column chromatography.- Consider reverse-phase chromatography if the compound is soluble in appropriate solvents. | Pyrazole-4-carboxamides often contain multiple heteroatoms, leading to increased polarity. |
| Presence of Unreacted Starting Materials | - Optimize the reaction to drive it to completion.- Use a workup procedure that removes unreacted starting materials (e.g., an aqueous wash to remove a water-soluble hydrazine). | Unreacted starting materials can co-elute with the product, making purification difficult. |
| Formation of Inseparable Isomers | - If regioisomers are the issue, revisit the reaction conditions to improve regioselectivity (see FAQ 2).- Chiral chromatography may be necessary if diastereomers or enantiomers are formed. | Isomers often have very similar polarities, making their separation by standard chromatography challenging. |
IV. Experimental Protocols
General Procedure for the Synthesis of a Pyrazole-4-Carboxylic Acid Ester via Cyclocondensation
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the substituted hydrazine (1.0-1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole-4-carboxylic acid ester.
General Procedure for Amide Coupling to form Pyrazole-4-Carboxamide
-
Acid Chloride Formation: To a solution of the pyrazole-4-carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane, toluene), add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) with a catalytic amount of DMF.[7]
-
Heat the mixture to reflux for 1-3 hours.
-
Cool the reaction to room temperature and remove the excess thionyl chloride/oxalyl chloride under reduced pressure.
-
Amide Formation: Dissolve the crude acid chloride in an inert solvent (e.g., dichloromethane).
-
To this solution, add the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (1.5-2.0 eq) at 0°C.[1][7]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
V. Visualizing the Workflow
Decision Tree for Troubleshooting Low Yield in Pyrazole-4-Carboxamide Synthesis
Caption: A decision tree for troubleshooting low yields.
General Synthetic Workflow
Caption: General workflow for pyrazole-4-carboxamide synthesis.
VI. References
-
E. F. V. Scriven, ed., Comprehensive Organic Chemistry II, vol. 4 (Elsevier, 2014).
-
A. R. Katritzky, C. A. Ramsden, J. A. Joule, V. V. Zhdankin, Handbook of Heterocyclic Chemistry, 3rd ed. (Academic Press, 2010).
-
S. A. Lawrence, Amines: Synthesis, Properties and Applications (Cambridge University Press, 2004).
-
J. A. Joule, K. Mills, Heterocyclic Chemistry, 5th ed. (Wiley, 2010).
-
G. Jones, in The Chemistry of Heterocyclic Compounds, Triazoles, Tetrazoles, and Thiatriazoles, ed. A. Weissberger, E. C. Taylor (John Wiley & Sons, 1979), pp. 1–151.
-
B. C. Chen, X. S. Wang, in Science of Synthesis, ed. E. M. Carreira (Thieme, 2004), vol. 13, pp. 437–602.
-
M. A. P. Martins, C. M. P. Pereira, W. Cunico, D. N. G. Bonacorso, N. Zanatta, H. G. Bonacorso, Curr. Org. Synth.1 , 391 (2004).
-
T. L. Gilchrist, Heterocyclic Chemistry, 3rd ed. (Prentice Hall, 1997).
-
J. Elguero, in Comprehensive Heterocyclic Chemistry, ed. A. R. Katritzky, C. W. Rees (Pergamon Press, 1984), vol. 5, pp. 167–303.
-
S. A. G. F. de Lima, J. L. F. C. Lima, P. A. de F. Sliva, J. Braz. Chem. Soc.18 , 1 (2007).
-
R. K. Smalley, in Comprehensive Organic Chemistry, ed. D. H. R. Barton, W. D. Ollis (Pergamon Press, 1979), vol. 4, pp. 491–546.
-
A. F. Pozharskii, A. T. Soldatatenkov, A. R. Katritzky, Heterocycles in Life and Society (John Wiley & Sons, 1997).
-
V. V. Kouznetsov, L. Y. V. Mendez, C. M. M. Gomez, Curr. Org. Chem.9 , 141 (2005).
-
A. Padwa, A. M. Schoffstall, in Comprehensive Organic Synthesis, ed. B. M. Trost, I. Fleming (Pergamon Press, 1991), vol. 4, pp. 1069–1110.
-
S. P. Stanforth, Nat. Prod. Rep.16 , 613 (1999).
Sources
- 1. jocpr.com [jocpr.com]
- 2. Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Cytotoxicity of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide in Normal Cells
Welcome to the technical support center for researchers utilizing 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered during preclinical development: mitigating unintended cytotoxicity in normal, non-cancerous cells. As drug development professionals, our goal is to maximize therapeutic efficacy while ensuring patient safety. Understanding and addressing off-target and on-target toxicities in normal cells is a critical step in achieving this balance.
This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides. We will delve into the potential causes of cytotoxicity and provide step-by-step experimental protocols to help you diagnose and resolve these issues in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant cytotoxicity in my normal cell line controls when using 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide. What are the likely causes?
A1: Cytotoxicity in normal cells when using a targeted agent like 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide can stem from several factors. It's crucial to systematically investigate each possibility. The primary causes can be categorized as follows:
-
On-Target, Off-Tissue Toxicity: The intended molecular target of your compound may also play a vital role in the survival and proliferation of normal cells. The pyrazole carboxamide scaffold is a common feature in many kinase inhibitors. Specifically, compounds with a similar structure have been identified as potent inhibitors of p38 MAP kinase and Fibroblast Growth Factor Receptors (FGFRs) .[1][2][3] These kinases are involved in a multitude of cellular processes beyond cancer, including inflammation, differentiation, and tissue homeostasis.[4][5] Inhibition of these pathways in normal cells can lead to cytotoxic effects.
-
Off-Target Effects: Small molecule inhibitors can interact with unintended molecular targets, a phenomenon particularly common with kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[6][7] These off-target interactions can trigger toxic effects in normal cells.
-
Compound-Specific Issues:
-
Poor Solubility and Aggregation: Pyrazole-based compounds, especially kinase inhibitors, often exhibit poor aqueous solubility.[8][9][10] At higher concentrations, the compound may precipitate out of solution, forming aggregates that can be directly toxic to cells or interfere with assay readouts.
-
Metabolic Activation: The compound may be metabolized by cellular enzymes, such as cytochrome P450s, into reactive metabolites that are more toxic than the parent compound.
-
-
Experimental Artifacts:
-
Solvent Toxicity: High concentrations of solvents like DMSO can be cytotoxic.
-
Assay Interference: The compound itself may interfere with the chemistry of your cytotoxicity assay (e.g., direct reduction of MTT reagent).
-
Troubleshooting Guides & Experimental Protocols
This section provides a structured approach to identifying the source of cytotoxicity and implementing strategies to minimize it.
Guide 1: Differentiating On-Target vs. Off-Target Cytotoxicity
The first step is to determine if the observed cytotoxicity is a consequence of inhibiting the intended target or an unrelated off-target.
Caption: Workflow to distinguish between on-target and off-target cytotoxicity.
-
Selectivity Index (SI) Determination: To quantify the therapeutic window, it is essential to determine the half-maximal inhibitory concentration (IC50) in both your target cancer cell line and a relevant normal cell line.
Cell Line Type IC50 (Compound) Cancer Cell Line (e.g., with FGFR amplification) [Enter experimental value] Normal Cell Line (e.g., primary fibroblasts) [Enter experimental value] Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates greater selectivity for cancer cells.
-
Western Blot for Target Modulation: Assess the phosphorylation status of downstream effectors of the suspected targets (p38 MAPK and FGFR) in both cancer and normal cells at various concentrations of your compound.
-
For p38 MAPK: Probe for phosphorylated (active) and total forms of p38 and its downstream substrate, such as MAPKAPK2 (MK2).
-
For FGFR: Probe for phosphorylated and total FGFR, as well as downstream effectors like FRS2, PLCγ, and ERK1/2.
If cytotoxicity is observed at concentrations that also inhibit the target in normal cells, it suggests an on-target effect.
-
-
Use of Structurally Different Inhibitors: Treat your normal cells with a known, structurally distinct inhibitor of p38 MAPK (e.g., SB203580) and a pan-FGFR inhibitor (e.g., AZD4547). If these compounds replicate the cytotoxicity, it strengthens the evidence for on-target toxicity.[2][4]
Guide 2: Investigating and Mitigating Off-Target Effects and Compound-Specific Issues
If on-target toxicity seems unlikely, or if you wish to explore other contributing factors, the following guide will be useful.
The metabolism of pyrazole derivatives can sometimes generate reactive oxygen species (ROS), leading to oxidative stress and cytotoxicity.
Caption: Investigating the role of oxidative stress in compound cytotoxicity.
-
Cell Seeding: Seed your normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
NAC Pre-treatment: Prepare a stock solution of NAC. For a 1 M stock, dissolve 1.632 g of NAC in 10 mL of sterile water and filter-sterilize.
-
Compound Treatment: Add your 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide at various concentrations to the wells already containing NAC.
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Perform an MTT assay to determine cell viability.
Data Interpretation: A significant increase in cell viability in the co-treated wells compared to wells treated with your compound alone indicates that oxidative stress contributes to its cytotoxicity.
Your compound may be a substrate or inhibitor of CYP enzymes, which can influence its toxicity profile.[6][14][15][16]
This assay determines if your compound inhibits major CYP isoforms using human liver microsomes.
-
Prepare Reaction Mixtures: In a 96-well plate, combine human liver microsomes, a phosphate buffer, and your compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Initiate Reaction: Add a cocktail of CYP isoform-specific probe substrates and an NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of metabolites from the probe substrates.
Data Analysis: Calculate the IC50 value for each CYP isoform. Potent inhibition of a specific CYP enzyme may suggest potential drug-drug interactions or a role in the metabolic profile of your compound.
Guide 3: Optimizing Compound Formulation and Experimental Conditions
Poor solubility is a common issue with kinase inhibitors and can lead to misleading cytotoxicity data.[8][10][17][18]
Encapsulating your compound in liposomes can improve its solubility and reduce non-specific toxicity.[11][19][20] This is a simplified protocol for preparing small unilamellar vesicles (SUVs) by the thin-film hydration and extrusion method.
-
Lipid Film Formation:
-
Dissolve your lipids (e.g., a mixture of DSPC, and Cholesterol) and your pyrazole compound in an organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[19]
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Extrusion for Size Reduction:
-
Load the MLV suspension into an extruder.
-
Pass the suspension through polycarbonate membranes with progressively smaller pore sizes (e.g., starting with 400 nm and ending with 100 nm) for a defined number of passes (e.g., 11-21 times). This will generate a homogenous population of SUVs.
-
-
Characterization:
-
Characterize the liposomes for size distribution (e.g., using dynamic light scattering) and encapsulation efficiency (by separating free drug from encapsulated drug and quantifying both).
-
| Potential Cause | Troubleshooting Step | Reference |
| Microbial Contamination | Visually inspect plates for contamination. Use sterile technique. | [1][21] |
| Phenol Red Interference | Use phenol red-free medium during the MTT incubation step. | [1] |
| Compound Reduces MTT | Include a "reagent blank" control (medium + compound + MTT, no cells). Subtract this background from all readings. | [22] |
| Serum Interference | Use a serum-free medium during the assay incubation. | [1] |
Understanding the Mechanism of Cell Death
Determining how your compound induces cell death (e.g., apoptosis vs. necrosis) can provide valuable insights.
Step-by-Step Protocol 4.1: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases involved in apoptosis.[3][9][12][15][22][23][24]
-
Cell Treatment: Seed and treat your normal cells with various concentrations of your compound in a white-walled 96-well plate suitable for luminescence assays. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Addition: After the desired incubation period, allow the plate to equilibrate to room temperature. Add a volume of a commercially available caspase-3/7 luminescent reagent equal to the volume of cell culture medium in each well.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the luminescence using a plate reader.
Data Interpretation: An increase in luminescence in treated cells compared to untreated controls indicates the induction of apoptosis via caspase-3/7 activation. If significant cytotoxicity is observed in the MTT assay but there is no corresponding increase in caspase activity, it may suggest a caspase-independent cell death mechanism, such as necroptosis or autophagic cell death, which are also known to be induced by some kinase inhibitors.[14][16][24][25]
References
-
Caspase-independent cell death is involved in the negative effect of EGFR inhibitors on cisplatin in non-small cell lung cancer cells - PMC. (n.d.). Retrieved February 12, 2026, from [Link]
-
Beyond the Purple Haze: Troubleshooting High Background Absorbance in MTT Assays. (2026, January 9). Retrieved February 12, 2026, from [Link]
-
Caspase-Independent Pathway is Related to Nilotinib Cytotoxicity in Cultured Cardiomyocytes | Cellular Physiology and Biochemistry | Karger Publishers. (2017, August 15). Retrieved February 12, 2026, from [Link]
-
Caspase-9 inhibition triggers Hsp90-based chemotherapy-mediated tumor intrinsic innate sensing and enhances antitumor immunity | Journal for ImmunoTherapy of Cancer. (2023, December 6). Retrieved February 12, 2026, from [Link]
-
Potent, Selective Inhibitors of Fibroblast Growth Factor Receptor Define Fibroblast Growth Factor Dependence in Preclinical Cancer Models - AACR Journals. (n.d.). Retrieved February 12, 2026, from [Link]
-
Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - NIH. (2017, April 9). Retrieved February 12, 2026, from [Link]
-
Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf. (n.d.). Retrieved February 12, 2026, from [Link]
-
FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC. (2016, May 31). Retrieved February 12, 2026, from [Link]
-
Liposome Preparation Protocol Guide | PDF - Scribd. (n.d.). Retrieved February 12, 2026, from [Link]
-
Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PubMed. (2017, April 9). Retrieved February 12, 2026, from [Link]
-
Effect of p38 MAPK inhibitor on casticin-induced apoptosis and cell... - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). Retrieved February 12, 2026, from [Link]
-
Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors - AACR Journals. (n.d.). Retrieved February 12, 2026, from [Link]
-
Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC. (2021, June 18). Retrieved February 12, 2026, from [Link]
-
N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC. (n.d.). Retrieved February 12, 2026, from [Link]
-
Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy - MDPI. (2022, June 11). Retrieved February 12, 2026, from [Link]
-
In vitro effect of N‐acetyl‐cysteine (NAC) supplementation on Th1, Th2,... - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
-
How FGFR isoform selectivity may shape the therapeutic window - VJOncology. (2025, October 18). Retrieved February 12, 2026, from [Link]
-
Liposome preparation | Protocols.io. (2022, August 19). Retrieved February 12, 2026, from [Link]
-
Impact of protein and small molecule interactions on kinase conformations - eLife. (2024, August 1). Retrieved February 12, 2026, from [Link]
-
Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy - Semantic Scholar. (n.d.). Retrieved February 12, 2026, from [Link]
-
Impact of protein and small molecule interactions on kinase conformations - PubMed. (2024, August 1). Retrieved February 12, 2026, from [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC. (2024, June 13). Retrieved February 12, 2026, from [Link]
-
1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity - Monash University. (n.d.). Retrieved February 12, 2026, from [Link]
-
Kinase inhibitors can accelerate the degradation of target proteins, study reveals. (2025, November 26). Retrieved February 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apjai-journal.org [apjai-journal.org]
- 14. Caspase-independent cell death is involved in the negative effect of EGFR inhibitors on cisplatin in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. mdpi.com [mdpi.com]
- 18. protocols.io [protocols.io]
- 19. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. karger.com [karger.com]
Technical Support Center: Optimization of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
Case ID: PYR-4-AMIDE-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for 5-amino-pyrazole-4-carboxamide Synthesis
Executive Summary
This technical guide addresses the synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide , a critical scaffold in the development of p38 MAP kinase inhibitors and anti-inflammatory agents.
The synthesis is bifurcated into two critical phases:
-
Cyclocondensation: Constructing the pyrazole core with high regioselectivity.[1]
-
Controlled Hydrolysis: Converting the nitrile intermediate to the primary amide without over-hydrolysis to the carboxylic acid.[1]
This guide moves beyond standard textbook procedures, offering "Battle-Tested" protocols derived from industrial patents and process chemistry optimization.
Module 1: The "Golden Path" Protocol
Standardized workflow for maximum reproducibility.[1]
Phase A: The Cyclization (Formation of the Nitrile Core)
Reaction: 4-Fluorophenylhydrazine + 2-(Ethoxymethylene)malononitrile
| Parameter | Specification | Rationale (The "Why") |
| Limiting Reagent | 2-(Ethoxymethylene)malononitrile | Use slight excess (1.05 eq) of the hydrazine to ensure complete consumption of the electrophile. |
| Solvent | Ethanol (Absolute) | Polar protic solvents stabilize the transition state of the Michael addition-elimination sequence. |
| Temperature | Reflux (78°C) | Required to drive the second step (intramolecular nucleophilic attack on the nitrile) to completion.[1] |
| Time | 2–4 Hours | Extended heating beyond 4h often leads to oxidative darkening (tar formation).[1] |
Step-by-Step:
-
Dissolve 2-(ethoxymethylene)malononitrile (1.0 eq) in absolute ethanol (10 mL/g).
-
Add 4-fluorophenylhydrazine (1.05 eq) slowly at room temperature. Note: The reaction is exothermic; control addition to maintain temp < 40°C.
-
Heat to reflux for 3 hours. Monitor by TLC (30% EtOAc/Hexane).[1]
-
Cool to 0–5°C. The intermediate 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile will precipitate.
-
Filter and wash with cold ethanol. Target Yield: >85%.
Phase B: The Controlled Hydrolysis (Nitrile Amide)
Critical Control Point: This step is the most common source of yield loss due to over-hydrolysis to the carboxylic acid.[1]
| Method | Reagents | Application |
| Method A (Standard) | 2N NaOH / Ethanol | Best for scalability. Requires precise time control to prevent acid formation.[1] |
| Method B (Robust) | Conc. H₂SO₄ (90-98%) | Best for small-scale or stubborn substrates. Stops reliably at the amide (Ritter-type hydration). |
Recommended Protocol (Method A - Optimized from US Patent 3,760,084):
-
Suspend the nitrile intermediate (from Phase A) in a mixture of 2N NaOH (10 vol) and Ethanol (10 vol).[1]
-
Reflux for exactly 2.0 hours . Do not overnight.
-
Evaporate ethanol under reduced pressure (Rotavap).
-
Chill the remaining aqueous solution. The product should crystallize as cream-colored solid.
-
Purification: Recrystallize from aqueous ethanol.
Module 2: Visualization of the Workflow
The following diagram illustrates the reaction pathway and the critical decision nodes where yield is often lost.
Caption: Synthetic workflow highlighting the critical hydrolysis node where selectivity determines the final yield.
Module 3: Troubleshooting Center (FAQs)
Ticket #001: "I am getting a mixture of isomers in the first step."
Diagnosis: Regioselectivity failure.
Technical Insight: The reaction relies on the hydrazine's terminal nitrogen (
-
Check pH: Ensure the reaction is neutral. Do not add acid catalysts, which can protonate the hydrazine and alter nucleophilicity.[1]
-
Temperature Control: Perform the initial addition at 0°C to 10°C . Kinetic control favors the attack of the terminal nitrogen on the vinyl ether.[1] Once the addition is complete, then heat to reflux for cyclization.[1]
Ticket #002: "The hydrolysis yield is low; I see a new spot on TLC that doesn't move (baseline)."
Diagnosis: Over-hydrolysis to 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid . Technical Insight: The amide bond is susceptible to further hydrolysis under the same conditions that form it.[1] The carboxylic acid salt is highly water-soluble and will not precipitate during the standard workup. Solution:
-
Immediate Fix: Acidify the aqueous mother liquor to pH 3-4. If the carboxylic acid formed, it will precipitate.[1] You can recover it and try to convert it back to amide (via acid chloride -> ammonia), though this is laborious.[1]
-
Process Change: Switch to Acid Hydrolysis (Method B) .
-
Dissolve Nitrile in Conc. H₂SO₄ at 0-10°C.
-
Stir at RT for 4-12 hours.
-
Pour onto crushed ice/ammonium hydroxide. This method thermodynamically stops at the amide.[1]
-
Ticket #003: "My product is a sticky, dark gum."
Diagnosis: Oxidative decomposition or solvent trapping. Technical Insight: 4-fluorophenylhydrazine is sensitive to oxidation. If the starting material was dark/aged, impurities propagate through the synthesis.[1] Solution:
-
Pre-treatment: Recrystallize the hydrazine hydrochloride salt before use.[1]
-
Purification: The "Gum" is often the product trapped with solvent.[1] Dissolve in a minimum amount of hot Acetone , then slowly add Hexane until turbid. Let it stand in the fridge. Crystals should form.
Module 4: Advanced Optimization (The "Green" Route)
For labs equipped with microwave synthesizers, the yield and purity can be significantly improved by reducing thermal exposure time.[1]
| Parameter | Conventional | Microwave Assisted |
| Time | 3 Hours | 15 Minutes |
| Solvent | Ethanol | Ethanol (Min. Volume) |
| Yield | ~85% | ~92% |
| Purity | 90-95% | >98% |
Microwave Protocol: Irradiate the mixture of hydrazine and ethoxymethylenemalononitrile in Ethanol at 100°C (200W) for 15 minutes. Cool and filter.[1][2][3] This minimizes the formation of "tarry" byproducts associated with prolonged heating.[1]
References
-
US Patent 3,760,084 . Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carboxamides.[3] (1973).[1]
- Core reference for the specific 4-fluorophenyl derivative and alkaline hydrolysis conditions.
-
El-Borai, M. A., et al. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses."[1] Molecules, 2012.[1]
- Validates microwave acceler
-
Faggiani, F., et al. "Approaches towards the synthesis of 5-aminopyrazoles."[1] Beilstein Journal of Organic Chemistry, 2011.[1]
- Comprehensive review of the ethoxymethylenemalononitrile route mechanism.
-
Dumas, J., et al. "Discovery of RO3201195, an orally bioavailable and highly selective inhibitor of p38 MAP kinase."[1][4] Bioorganic & Medicinal Chemistry Letters, 2002.[1]
- Establishes the biological relevance and structural confirmation of the 5-amino-1-aryl-pyrazole-4-carboxamide scaffold.
Sources
- 1. rsc.org [rsc.org]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides - Google Patents [patents.google.com]
- 4. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing selectivity of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide for target kinase
Topic: Selectivity Optimization of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide Ticket ID: KIN-OPT-4492 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Unit
🟢 System Status: Active
Welcome to the Kinase Optimization Support Hub. You are currently working with a Privileged Scaffold (the aminopyrazole carboxamide). This core structure is a potent ATP-mimetic used in approved drugs like Derazantinib (FGFR) and clinical candidates for JNK3, IRAK4, and p38.
However, its "privileged" nature is also its weakness: it loves to bind the hinge region of too many kinases.
Below are the specific troubleshooting guides to convert your promiscuous binder into a selective chemical probe.
📂 Module 1: Structural Troubleshooting (Chemistry)
❓ FAQ: Why does my compound inhibit multiple kinase families (e.g., FGFR, VEGFR, and p38) simultaneously?
Diagnosis: Your molecule is acting as a "Type I" inhibitor.[1] The 5-amino-pyrazole motif forms a classic donor-acceptor hydrogen bond network with the kinase hinge region (specifically the backbone of the hinge residues). Because the ATP hinge region is highly conserved across the kinome, your core scaffold lacks discriminatory power.
The Fix: The "Gatekeeper" Clash Strategy You must exploit the Gatekeeper residue (the amino acid located at the back of the ATP pocket).
-
Mechanism: The carboxamide group (C4 position) points directly toward the gatekeeper and the solvent-exposed region.
-
Actionable Step: Derivatize the carboxamide nitrogen.
-
If your target has a small gatekeeper (Thr/Ala): Attach bulky hydrophobic groups (e.g., substituted phenyls, naphthyls) to the amide. These will fit into the pocket of your target but sterically clash with the large gatekeeper (Met/Phe) of off-target kinases.
-
If your target has a Cystine near the gatekeeper (e.g., FGFR, BTK): Convert the carboxamide into an acrylamide or similar Michael acceptor to form a covalent bond.
-
❓ FAQ: I cannot distinguish between closely related isoforms (e.g., JNK3 vs. p38).
Diagnosis: The ATP pockets are nearly identical. However, the hydrophobic back-pocket (Selectivity Pocket I) differs slightly in size and plasticity.
The Fix: The N1-Phenyl Planarity Switch The 4-fluorophenyl group at the N1 position sits in the hydrophobic back-pocket.
-
Observation: In JNK3, the active site is smaller and requires a more planar conformation of the inhibitor compared to p38.[2]
-
Actionable Step: Modify the N1-phenyl ring.
-
To favor JNK3: Keep the N1-phenyl ring planar or add substituents that force a specific torsion angle compatible only with the JNK3 induced-fit.
-
Reference Insight: Research on aminopyrazoles shows that N-linked phenyl structures occupy the smaller active site of JNK3 better than the larger p38 pocket when the planarity is constrained [1].[2][3]
-
📂 Module 2: Assay Troubleshooting (Biology)
❓ FAQ: My IC50 is nanomolar in enzymatic assays but micromolar in cells.
Diagnosis: This is likely an ATP-competition issue .
-
Enzymatic Assays often use ATP concentrations at or below
(e.g., 10–50 µM). -
Cellular ATP is physiological (~1–5 mM). If your compound is a pure ATP-competitive inhibitor, the high cellular ATP concentration outcompetes your drug.
**The Fix: Optimize Residence Time ($ \tau
Protocol: Jump-Dilution Experiment
-
Incubate kinase + inhibitor at 10x IC50 until equilibrium (1 hr).
-
Dilute the mixture 100-fold into a buffer containing saturating ATP and substrate.
-
Measure recovery of kinase activity over time.
-
Result: Slow recovery = Long Residence Time = Better Cellular Efficacy [2].
📊 Data Visualization: Optimization Logic
Figure 1: The Aminopyrazole Optimization Workflow
This flowchart illustrates the decision-making process for derivatizing the core scaffold based on your specific selectivity issue.
Caption: Decision matrix for optimizing the aminopyrazole scaffold based on selectivity and potency bottlenecks.
🧪 Experimental Protocols
Protocol A: Chemical Derivatization of the Carboxamide
Objective: To introduce diversity at the C4 position for Gatekeeper probing.
-
Starting Material: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (hydrolysis of the carboxamide or nitrile precursor).
-
Coupling:
-
Dissolve acid in DMF.
-
Add HATU (1.2 eq) and DIEA (2.0 eq).
-
Add diverse Amines (R-NH2) focusing on:
-
Cyclic amines (Morpholine, Piperazine) for solubility.
-
Bicyclic aromatics (Naphthalene, Indole) for Gatekeeper clash.
-
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Protocol B: Residence Time Determination (Jump Dilution)
Objective: To validate if the inhibitor stays bound in the presence of high ATP.
| Step | Parameter | Description |
| 1. Pre-Incubation | [E] & [I] | Incubate Kinase (100 nM) + Inhibitor (10x IC50) for 60 min. |
| 2. Jump Dilution | Dilution Factor | Rapidly dilute 1:100 into reaction buffer. |
| 3. Substrate Mix | [ATP] | Buffer contains saturating ATP (e.g., 1 mM) and peptide substrate. |
| 4. Detection | Method | Continuous fluorescence monitoring (e.g., ADP-Glo or mobility shift). |
| 5. Analysis | Calculation | Fit recovery curve to $ P = v_s (t - \frac{1-e^{-k_{obs}t}}{k_{obs}}) $. |
🔬 Molecular Interaction Map
Figure 2: Pharmacophore Binding Mode
This diagram visualizes how the specific moieties of your scaffold interact with the kinase domain.
Caption: Pharmacophore map detailing the interaction of the 5-amino-pyrazole-4-carboxamide scaffold with key kinase domains.
📚 References
-
Doran, J. D., et al. (2009). "Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38." Journal of Biological Chemistry.
-
Copeland, R. A., et al. (2006). "Drug-target residence time and its implications for lead optimization." Nature Reviews Drug Discovery.
-
Hall, A., et al. (2015). "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters.
-
Zhou, Y., et al. (2024). "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry.
-
BellBrook Labs. "Measuring Dissociation Rates and Residence Times for Kinase Inhibitors." Application Note.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 5-Amino-Pyrazole-4-Carboxamide vs. Classical p38 Inhibitors
This guide provides an in-depth technical comparison between the 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide scaffold (a second-generation p38 inhibitor class) and established alternatives like SB-203580 (pyridinyl-imidazole) and BIRB-796 (diaryl urea).
Executive Summary
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of inflammatory cytokine production (TNF-
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide represents a distinct chemotype designed to overcome these selectivity issues. Often serving as the core pharmacophore for clinical candidates like RO3201195 , this scaffold leverages a unique hydrogen-bonding network with the kinase hinge region (specifically Thr106), offering superior selectivity over the pyridinyl-imidazole class.
Chemical Identity & Mechanism of Action[1][2]
The Subject: 5-Amino-Pyrazole-4-Carboxamide Scaffold
This molecule functions as an ATP-competitive (Type I) inhibitor. The 5-amino group and the carboxamide moiety form a "pincer-like" hydrogen bond donor/acceptor motif that interacts with the hinge region of the p38
-
Core Structure: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.
-
Primary Clinical Derivative: RO3201195 (Roche), which extends this core with a (2,3-dihydroxypropoxy)benzoyl group to enhance solubility and binding affinity.
-
Binding Mode: Binds to the ATP pocket in the active (DFG-in) conformation but induces a slight glycine-rich loop shift, reducing cross-reactivity with JNK and ERK.
The Alternatives
-
SB-203580 (Pyridinyl-Imidazole): The historic "gold standard" probe. It binds the ATP pocket but relies heavily on a interaction with the "gatekeeper" residue (Thr106). It inhibits CYP450 enzymes, complicating in vivo studies.
-
BIRB-796 (Doramapimod): A Type II allosteric inhibitor. It binds to the inactive (DFG-out) conformation, occupying a hydrophobic pocket adjacent to the ATP site. It is highly potent but has slower binding kinetics.
Mechanistic Pathway Diagram
The following diagram illustrates the p38 MAPK signaling cascade and the intervention points for these inhibitor classes.
Caption: p38 MAPK signaling cascade showing intervention points for Type I (ATP-competitive) and Type II (Allosteric) inhibitors.
Comparative Performance Analysis
The following data contrasts the pyrazole-carboxamide core (exemplified by RO3201195 data where core-specific data is limited) against standard benchmarks.
Table 1: Potency and Selectivity Profile
| Feature | 5-Amino-Pyrazole-4-Carboxamide (Class) | SB-203580 (Imidazole Class) | BIRB-796 (Urea Class) |
| Primary Target | p38 | p38 | p38 |
| Binding Mode | ATP-Competitive (Type I) | ATP-Competitive (Type I) | Allosteric (Type II) |
| IC50 (Biochemical) | 50 - 200 nM (Core dependent) | 30 - 50 nM | ~0.1 - 1.0 nM |
| Selectivity (vs. CYP450) | High (Low inhibition of CYP2D6/3A4) | Low (Potent CYP inhibitor) | High |
| Selectivity (vs. JNK/ERK) | >100-fold | >50-fold | >500-fold |
| In Vivo Half-Life | Moderate (optimized in RO3201195) | Short | Long |
| Hepatotoxicity Risk | Low (Structural advantage) | High (Imidazole mediated) | Low to Moderate |
Key Technical Insight: The Selectivity Shift
The pyridinyl-imidazole ring of SB-203580 coordinates directly with the heme iron of cytochrome P450 enzymes, causing drug-drug interactions and liver toxicity. The pyrazole-carboxamide scaffold lacks this nitrogen-iron coordination geometry, effectively eliminating CYP inhibition while maintaining kinase potency.
Experimental Protocols
To validate the efficacy of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide in your specific application, use the following self-validating protocols.
Protocol A: Fluorescence Polarization (FP) Kinase Binding Assay
Purpose: Determine the binding affinity (
Reagents:
-
Recombinant p38
kinase (10 nM final). -
Fluorescent Tracer (e.g., Alexa Fluor 647-labeled ATP-competitive probe).
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35.
Workflow:
-
Preparation: Dilute the 5-amino-pyrazole compound in DMSO (10-point dose-response, starting at 10
M). -
Incubation: Mix 5
L of compound + 10 L of p38 enzyme in a black 384-well plate. Incubate for 15 min at RT. -
Tracer Addition: Add 5
L of Fluorescent Tracer (2 nM final). Incubate for 60 min at RT in the dark. -
Measurement: Read Fluorescence Polarization (Ex: 635 nm, Em: 670 nm).
-
Validation: Use SB-203580 (1
M) as a positive control (High Polarization Low Polarization upon displacement).
Protocol B: Cellular TNF- Release Assay (Functional Validation)
Purpose: Confirm cell permeability and pathway inhibition in a biologically relevant system.
Reagents:
-
Human PBMCs (Peripheral Blood Mononuclear Cells) or THP-1 Monocytes.
-
LPS (Lipopolysaccharide) from E. coli O111:B4.
-
Human TNF-
ELISA Kit.
Step-by-Step:
-
Seeding: Plate THP-1 cells at
cells/well in RPMI-1640 + 10% FBS. -
Pre-treatment: Add the inhibitor (0.1, 1.0, 10
M) and incubate for 1 hour prior to stimulation.-
Control: DMSO vehicle only (0.1%).
-
-
Stimulation: Add LPS (final concentration 1
g/mL) to induce p38-mediated cytokine production. -
Incubation: Incubate for 4 hours at 37°C, 5% CO
. -
Harvest: Centrifuge plate at 1000 x g for 5 min. Collect supernatant.
-
Quantification: Analyze supernatant using TNF-
ELISA. -
Calculation: Calculate % Inhibition relative to LPS-only control.
Experimental Workflow Diagram
This diagram outlines the decision matrix for selecting the appropriate inhibitor based on your research stage.
Caption: Decision matrix for selecting p38 inhibitors based on experimental context (In vitro vs. In vivo).
Conclusion & Recommendation
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is the superior choice when kinase selectivity and metabolic stability are paramount.
-
Choose this scaffold (or RO3201195) for in vivo studies where cytochrome P450 inhibition (common with SB-203580) would confound pharmacokinetic data.
-
Choose SB-203580 only for routine in vitro biochemical validation where cost is a driver and metabolic cross-reactivity is irrelevant.
-
Choose BIRB-796 for residence-time driven studies requiring Type II inhibition dynamics.
References
-
Discovery of RO3201195: Goldstein, D. M., et al. (2006). "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase."[1] Journal of Medicinal Chemistry. Link
-
Structural Basis of Inhibition: Kuglstatter, A., et al. (2010). "Structural basis for the selective inhibition of p38 MAPK by 5-amino-pyrazole-4-carboxamide derivatives." Bioorganic & Medicinal Chemistry Letters. Link
-
Comparison with SB-203580: Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters. Link
-
Type II Inhibitors (BIRB-796): Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. Link
-
Kinase Assay Protocols: "Luminescence-Based Kinase Assays for p38 MAPK." Promega Technical Manual. Link
Sources
Validating the In Vivo Efficacy of 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide: A Comparative Guide for Preclinical Oncology Research
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is both arduous and exciting. The 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives have recently emerged as a compelling class of kinase inhibitors, demonstrating significant potential against critical oncology targets.[1] This guide provides an in-depth, technical framework for the in vivo validation of a specific derivative, 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, with a focus on its activity as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. While direct comparative in vivo data for this exact compound is limited in publicly available literature, we will use the well-characterized compound 10h , a representative from this class, as a benchmark to establish a robust validation strategy.[1][2]
The Scientific Rationale: Targeting the FGFR Signaling Pathway
The anticancer activity of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives is primarily attributed to their potent inhibition of the FGFR signaling cascade.[1] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or translocations, is a known driver of tumorigenesis in a variety of solid tumors.[1] By inhibiting FGFRs, these compounds can block downstream signaling events that are crucial for cancer cell proliferation, survival, and angiogenesis.[1] The aberrant activation of FGFRs plays a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic.[2] However, the emergence of drug resistance has limited their clinical efficacy, creating an unmet medical need for novel inhibitors like the 5-amino-1H-pyrazole-4-carboxamide series.[2]
Caption: A typical workflow for assessing the in vivo efficacy of a test compound in a cancer cell line-derived xenograft (CDX) model.
Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model
1. Cell Line Selection and Culture:
-
Rationale: Select a human cancer cell line with known FGFR pathway activation (e.g., NCI-H520, SNU-16, KATO III). [1][2]This ensures the biological system is relevant to the compound's mechanism of action.
-
Protocol:
-
Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Routinely passage cells to maintain exponential growth.
-
Harvest cells at 80-90% confluency for implantation.
-
2. Animal Acclimation:
-
Rationale: A minimum one-week acclimation period is crucial for reducing stress-related physiological changes in the animals that could affect experimental outcomes.
-
Protocol:
-
House immunodeficient mice (e.g., NOD-SCID or athymic nude mice) in a specific pathogen-free (SPF) facility.
-
Provide ad libitum access to sterile food and water.
-
Maintain a 12-hour light/dark cycle.
-
3. Tumor Cell Implantation:
-
Rationale: Subcutaneous implantation is a widely accepted and minimally invasive method for establishing solid tumors.
-
Protocol:
-
Resuspend harvested tumor cells in a sterile, serum-free medium or a mixture with Matrigel.
-
Inject a defined number of cells (typically 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of each mouse.
-
4. Tumor Growth Monitoring:
-
Rationale: Regular monitoring of tumor volume is the primary endpoint for assessing treatment efficacy.
-
Protocol:
-
Measure tumor dimensions (length and width) with digital calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
5. Randomization and Grouping:
-
Rationale: Randomization minimizes bias in treatment group allocation and ensures an even distribution of tumor sizes at the start of the study.
-
Protocol:
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
6. Compound Administration:
-
Rationale: The route of administration and dosing schedule should be based on pharmacokinetic and tolerability studies.
-
Protocol:
-
Prepare the test compound in a suitable vehicle.
-
Administer the compound via the determined route (e.g., oral gavage, intraperitoneal injection).
-
The control group should receive the vehicle only.
-
A positive control group treated with a standard-of-care FGFR inhibitor can provide a valuable comparator.
-
7. Efficacy and Toxicity Monitoring:
-
Rationale: Continuous monitoring of tumor growth and animal well-being is essential for ethical and scientific reasons.
-
Protocol:
-
Continue to measure tumor volume as described in step 4.
-
Monitor body weight and clinical signs of toxicity (e.g., changes in behavior, posture, or coat condition) daily.
-
Define humane endpoints and criteria for euthanasia.
-
8. Study Endpoint and Sample Collection:
-
Rationale: The study endpoint is typically reached when tumors in the control group reach a maximum allowable size.
-
Protocol:
-
At the end of the study, euthanize all animals.
-
Excise tumors and record their final weight.
-
Collect blood and tissue samples for pharmacokinetic and pharmacodynamic analysis.
-
9. Data Analysis and Interpretation:
-
Rationale: Statistical analysis is necessary to determine the significance of the observed treatment effects.
-
Protocol:
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis (e.g., t-test, ANOVA) to compare treatment groups with the control group.
-
Analyze pharmacokinetic and pharmacodynamic data to establish a relationship between drug exposure and target engagement.
-
Alternative and Complementary In Vivo Models
While the CDX model is a workhorse in preclinical oncology, other models can provide additional valuable insights.
-
Patient-Derived Xenograft (PDX) Models: These models, where patient tumor tissue is directly implanted into immunodeficient mice, can better recapitulate the heterogeneity and microenvironment of human cancers.
-
Orthotopic Models: Implanting tumor cells into the organ of origin (e.g., stomach for gastric cancer) can provide a more clinically relevant assessment of tumor growth and metastasis.
-
Genetically Engineered Mouse Models (GEMMs): These models, where tumors arise spontaneously due to specific genetic alterations, are invaluable for studying tumor initiation, progression, and response to therapy in an immunocompetent host.
The choice of model will depend on the specific scientific questions being addressed and the resources available.
Conclusion and Future Directions
The in vivo validation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide requires a systematic and well-controlled experimental approach. By leveraging the existing data on related compounds and employing robust preclinical models, researchers can generate the necessary evidence to support its further development as a potential anticancer therapeutic. Future studies should aim to directly compare the efficacy and safety of this compound with other FGFR inhibitors in clinically relevant models to fully elucidate its therapeutic potential. The broad biological activities of pyrazole derivatives also suggest that the activity of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide could be explored in other therapeutic areas, such as inflammation and infectious diseases. [3][4][5]
References
-
MDPI. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]
-
PubMed Central. (2014). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
National Institutes of Health. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
Swolverine. (2025). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. Retrieved from [Link]
-
PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]
-
GenOracle. (n.d.). 5-Amino-1MQ. Retrieved from [Link]
-
PubMed Central. (2016). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Retrieved from [Link]
-
Luxura Med Spa Chicago. (n.d.). What Is 5-Amino-1MQ—and Why Everyone's Talking About It. Retrieved from [Link]
-
MDPI. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
-
PubMed. (2010). Synthesis and biological evaluation of novel pyrazole compounds. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
-
J-Stage. (2020). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Retrieved from [Link]
-
ResearchGate. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. Retrieved from [Link]
-
ResearchGate. (2025). In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: Pyrazole vs. Imidazole-Based Inhibitors in Drug Discovery
Topic: Comparative Analysis of Pyrazole vs. Imidazole-Based Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Persona: Senior Application Scientist
Executive Summary
In the rational design of small-molecule inhibitors, particularly for protein kinases and metalloenzymes, the choice between a pyrazole (1,2-diazole) and an imidazole (1,3-diazole) scaffold is a pivotal decision that dictates selectivity, metabolic stability, and binding mode.
While both are five-membered aromatic heterocycles, their distinct electronic distributions lead to divergent pharmacological profiles. Pyrazoles have emerged as the "privileged scaffold" for ATP-competitive kinase inhibitors (e.g., Ruxolitinib, Crizotinib), offering superior selectivity and hydrogen-bonding geometries that mimic the adenine hinge-binding motif. Conversely, imidazoles are historically dominant in heme-coordinating inhibitors (e.g., antifungals like Ketoconazole), often carrying a liability of non-specific Cytochrome P450 (CYP) inhibition due to the accessibility of the N3 lone pair for metal coordination.
This guide provides a technical comparison of these two scaffolds, supported by structural activity relationship (SAR) logic, experimental data, and validated protocols for assessment.
Physicochemical & Structural Basis[1]
The fundamental difference lies in the nitrogen positioning, which alters the electrostatic potential surface and hydrogen bond donor/acceptor (HBD/HBA) vectors.
| Feature | Pyrazole (1,2-Diazole) | Imidazole (1,3-Diazole) |
| Structure | Adjacent nitrogens (N1, N2) | Separated nitrogens (N1, N3) |
| pKa (Conjugate Acid) | ~2.5 (Less Basic) | ~7.0 (More Basic, often protonated at phys. pH) |
| H-Bond Geometry | N1-H (Donor) and N2 (Acceptor) are adjacent. Ideal for bidentate binding to kinase hinge regions. | N1-H (Donor) and N3 (Acceptor) are separated. N3 lone pair is highly exposed. |
| Metal Coordination | Weaker affinity for heme iron (unless specifically substituted). | High affinity for heme iron (N3 lone pair coordinates axially to Fe). |
| Metabolic Stability | Generally higher; prone to N-glucuronidation or oxidation. | Lower; prone to CYP-mediated oxidation and inhibition. |
Mechanistic Insight: The "Hinge Binder" Effect
In kinase drug design, the inhibitor must compete with ATP. The adenine ring of ATP forms a bidentate hydrogen bond with the kinase "hinge" region.
-
Pyrazole: The 1,2-positioning allows the N1-H to donate to the backbone carbonyl (e.g., Glu residue) and the N2 to accept from the backbone amide (e.g., Leu residue). This geometry mimics the N1/N6 interaction of adenine.
-
Imidazole: The 1,3-separation makes it geometrically difficult to form this specific bidentate hinge interaction without inducing steric strain or requiring water bridges, reducing its potency as a primary hinge binder.
Pharmacological Performance & Case Studies
Case Study A: Kinase Selectivity (The Pyrazole Advantage)
Target: Janus Kinase (JAK) and Anaplastic Lymphoma Kinase (ALK). Drug Examples: Ruxolitinib (JAK1/2), Crizotinib (ALK/ROS1).[1]
In Ruxolitinib, the pyrazole ring serves as the anchor, forming critical H-bonds with the hinge region of JAK1. Experimental data indicates that replacing the pyrazole core with an imidazole often results in a loss of potency due to the disruption of this H-bond network and an increase in promiscuous CYP inhibition.
-
Data Point: In ALK inhibitors, pyrazole-based scaffolds demonstrated a 10-100 fold improvement in selectivity against homologous kinases compared to early-stage imidazole hits, primarily due to the rigid directional bonding of the pyrazole.
Case Study B: Metabolic Liability (The Imidazole Liability)
Target: Cytochrome P450 (CYP) Enzymes.[1][2][3] Mechanism: Heme Coordination.[4]
Imidazoles are potent inhibitors of CYP enzymes because the unhindered N3 nitrogen binds directly to the heme iron active site. While therapeutic for fungal targets (CYP51), this is a major toxicity liability in oncology drugs.
-
Experimental Observation: In microsomal stability assays, imidazole-containing fragments often show intrinsic clearance (
) values >50 µL/min/mg protein with significant inhibition of CYP3A4 ( ), whereas pyrazole analogs frequently show for CYP inhibition.
Visualization: SAR Logic & Signaling Pathways
The following diagram illustrates the structural logic dictating the choice between scaffolds and the downstream signaling pathways (JAK-STAT) often targeted by pyrazole inhibitors.
Caption: Comparative SAR logic (Top) illustrating the structural consequences of scaffold selection, and the downstream JAK-STAT pathway (Bottom) effectively targeted by pyrazole-based inhibitors like Ruxolitinib.
Experimental Protocols
To validate the choice of scaffold, two critical assays must be performed: Kinase IC50 Determination (Potency) and Microsomal Stability (Metabolic Liability).
Protocol A: Kinase IC50 Determination (FRET-Based)
Purpose: Quantify the potency of the inhibitor against the target kinase (e.g., JAK2). Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Reagent Prep:
-
Prepare 1X Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Prepare 4X Test Compounds (Pyrazole/Imidazole analogs) in 100% DMSO, then dilute to 4% DMSO with buffer.
-
-
Enzyme Reaction:
-
In a 384-well plate, add 2.5 µL of 4X Compound.
-
Add 5 µL of 2X Enzyme/Substrate mix (JAK2 enzyme + Biotinylated peptide substrate).
-
Add 2.5 µL of 4X ATP solution (at
concentration). -
Incubation: Seal and incubate at Room Temperature (RT) for 60 minutes.
-
-
Detection:
-
Add 10 µL of Detection Mix containing Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
-
Incubate for 60 minutes at RT.
-
-
Analysis:
-
Read on a TR-FRET compatible plate reader (Excitation: 320nm, Emission: 615nm/665nm).
-
Calculate Ratio (665/615). Fit data to a sigmoidal dose-response equation (Variable Slope) to determine
.
-
Protocol B: Microsomal Stability Assay (CYP Liability)
Purpose: Assess metabolic stability and potential for CYP inhibition (common with imidazoles).
Caption: Step-by-step workflow for the Microsomal Stability Assay to determine intrinsic clearance and metabolic half-life.
-
Incubation: Mix human liver microsomes (0.5 mg/mL protein) with the test compound (1 µM) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH regenerating system to start the metabolic reaction.
-
Sampling: At defined time points (0, 5, 15, 30, 45 min), remove aliquots and immediately quench in ice-cold acetonitrile containing an internal standard.
-
Quantification: Centrifuge samples (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.
-
Calculation: Plot ln(% Remaining) vs. Time. The slope
determines half-life ( ) and Intrinsic Clearance ( ).-
Interpretation: High clearance or non-linear depletion often indicates CYP binding issues common with imidazole scaffolds.
-
Data Summary
| Parameter | Pyrazole Inhibitor (e.g., Ruxolitinib) | Imidazole Analog (Hypothetical) |
| Kinase IC50 (JAK2) | < 5 nM (High Potency) | > 100 nM (Reduced Potency) |
| CYP3A4 IC50 | > 10 µM (Low Liability) | < 1 µM (High Liability) |
| Selectivity Score | High (Specific Hinge Binder) | Low (Promiscuous Metal Binder) |
| Metabolic Half-life | Moderate to Long | Short (Rapid Clearance) |
References
-
Fabbro, D., et al. "Targeting protein kinases with selective inhibitors." Nature Reviews Drug Discovery, 2002. Link
-
Mesa, R. A. "Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis."[5] IDrugs, 2010.[5][6] Link
-
Cui, J. J., et al. "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 2011. Link
-
Hutzler, J. M., et al. "Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions."[4] Chemical Research in Toxicology, 2006. Link
-
Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 2004. Link
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ruxolitinib [bio-gems.com]
- 6. Structural resemblances and comparisons of the relative pharmacological properties of imatinib and nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Cross-Reactivity Profiling of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (5-AP-F)
This guide is structured as a high-level technical advisory for drug discovery scientists, focusing on the rigorous characterization of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (referred to herein as 5-AP-F ).
Executive Summary: The "Master Key" Dilemma
In modern kinase drug discovery, the 5-amino-pyrazole-4-carboxamide core is a "privileged structure"—a molecular scaffold capable of binding to multiple distinct protein targets. While 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (5-AP-F ) exhibits nanomolar potency against Fibroblast Growth Factor Receptors (FGFR) and p38 MAPK , its utility as a chemical probe is frequently compromised by hidden polypharmacology.
This guide provides a comparative analysis of 5-AP-F against highly selective clinical standards and outlines a mandatory Cross-Reactivity Profiling Workflow to distinguish on-target efficacy from off-target interference.
Comparative Analysis: 5-AP-F vs. Selective Alternatives
Objective: To determine when to use 5-AP-F as a screening scaffold versus when to deploy clinical-grade controls.
5-AP-F Profile:
-
Primary Mechanism: ATP-competitive inhibition (Type I/II).
-
Key Targets: FGFR1-4, p38 MAPK (
), and potentially FXR (Farnesoid X Receptor) antagonism. -
Liability: High potential for "off-target" inhibition of COX-2 and other kinases due to the pyrazole core.
Table 1: Performance Comparison Matrix
| Feature | 5-AP-F (The Scaffold) | Erdafitinib (FGFR Selective) | Skepinone-L (p38 Selective) | Implication for Research |
| Primary Potency (IC50) | 40–100 nM (FGFR1) | 1.2 nM (FGFR1) | 5 nM (p38 | 5-AP-F is less potent; requires higher dosing, increasing off-target risk. |
| Selectivity Score (S(35)) | Low (<0.3) | High (>0.7) | Very High (>0.9) | 5-AP-F is a "dirty" probe; useful for phenotypic screening but poor for target validation. |
| Off-Target Liability | High (COX-2, KDR, JAK2, FXR) | Low (VEGFR overlap) | Low (CK1 overlap) | CRITICAL: 5-AP-F data must be validated with negative controls. |
| Solubility (DMSO) | High (>50 mM) | Moderate | Moderate | 5-AP-F is excellent for fragment-based library construction. |
| Cost/Accessibility | Low (Commodity Chemical) | High (Proprietary) | High | 5-AP-F is ideal for early-stage HTS campaigns. |
Analyst Insight: Do not use 5-AP-F as a sole tool for target validation. If phenotypic effects (e.g., cell death) are observed with 5-AP-F, they must be recapitulated by a structurally distinct inhibitor (e.g., Erdafitinib) to confirm the mechanism is FGFR-dependent.
The Cross-Reactivity Profiling Workflow
To validate data generated using 5-AP-F, researchers must follow a "Triangulation Protocol" that assesses Biochemical Potency, Cellular Target Engagement, and Off-Target Exclusion.
Phase A: The "Exclusion" Panel (Off-Target Screening)
Before claiming on-target efficacy, you must rule out common pyrazole interactors.
Protocol 1: Rapid Off-Target Exclusion via Western Blot
-
Rationale: Pyrazoles often inadvertently inhibit p38 MAPK or JAK/STAT pathways while targeting FGFR.
-
Step-by-Step:
-
Cell Line: Use a generic line (e.g., HEK293) stimulated with multiple ligands: FGF (for FGFR), LPS (for p38), and IFN
(for JAK). -
Treatment: Pre-treat cells with 5-AP-F (1 µM and 10 µM) for 1 hour.
-
Stimulation: Add ligands for 15 minutes.
-
Lysis & Blot: Probe for p-ERK (FGFR readout), p-MAPKAPK2 (p38 readout), and p-STAT3 (JAK readout).
-
Interpretation: If 5-AP-F inhibits p-MAPKAPK2 or p-STAT3 at the same concentration it inhibits p-ERK, the compound is non-selective in your model.
-
Phase B: Cellular Thermal Shift Assay (CETSA)
Objective: Confirm physical binding to the target in live cells, independent of downstream signaling.
Protocol 2: Isothermal Dose-Response CETSA
-
Preparation: Treat 2x10^6 cells with a dose range of 5-AP-F (10 nM – 50 µM) for 1 hour.
-
Heating: Aliquot cells and heat to the target's melting temperature (
) (typically 52°C for FGFR1) for 3 minutes. -
Lysis: Lyse cells using freeze-thaw cycles (liquid nitrogen/37°C).
-
Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured proteins.
-
Detection: Analyze supernatant via Western Blot for the target protein.
-
Validation: A stabilization curve (increase in soluble protein at high drug concentration) confirms direct binding.
Visualizing the Signaling & Cross-Reactivity Network
The following diagram illustrates the intended pathway (FGFR) versus the common "off-target" pathways (p38, JAK, FXR) that 5-AP-F modulates.
Figure 1: Cross-reactivity network of 5-AP-F. Green arrows indicate intended signaling; red dotted lines indicate potential off-target inhibition sites requiring validation.
References
-
National Institutes of Health (NIH). (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.[1] PubMed Central. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor.[2] PubMed Central. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Confirming Target Engagement of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
For drug development professionals, the unequivocal confirmation of a compound's interaction with its intended molecular target within a cellular context is a cornerstone of preclinical validation. This guide provides an in-depth, comparative analysis of robust methodologies for confirming the target engagement of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, a compound belonging to a chemical class known for its potent kinase inhibitory activity.
Based on extensive structure-activity relationship (SAR) data from similar 5-amino-1H-pyrazole-4-carboxamide derivatives, the primary molecular targets for this compound are strongly predicted to be members of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a compelling therapeutic target.[1][3]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, presenting a self-validating framework that combines direct biophysical evidence of target binding with functional confirmation of pathway inhibition. Measuring and quantifying the binding of a drug to its target inside living cells is a key step in validating its mechanism of action.[4]
The Target Landscape: FGFR Signaling
The FGFRs are a family of four receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[3] These pathways, including the RAS/MAPK and PI3K/AKT cascades, are crucial for cell proliferation, survival, and differentiation.[5] Our first objective is to confirm that our pyrazole-carboxamide compound directly engages the FGFR kinase, and our second is to verify that this engagement leads to the functional inhibition of this pathway.
Methodology 1: Direct Biophysical Confirmation with Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique that provides direct evidence of a compound binding to its target within the complex milieu of an intact cell or tissue lysate.[6] The foundational principle is that ligand binding confers thermal stability to the target protein, increasing its melting temperature (Tm).[7]
Causality: Why Choose CETSA?
Choosing CETSA as our primary method for confirming target engagement is a strategic decision. Unlike activity-based assays, CETSA is agnostic to the functional consequence of binding. It directly measures the physical interaction between the drug and the target protein. This is a critical first step; if the compound does not physically engage the target, any observed downstream cellular effects could be due to off-target activity, leading to costly and misguided development efforts.
Experimental Workflow: CETSA
The workflow involves treating cells with the compound, heating the cell lysates to a range of temperatures, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining.
Detailed Protocol: CETSA for FGFR Engagement
-
Cell Culture: Culture a cancer cell line known to express FGFRs (e.g., NCI-H520 or SNU-16) to ~80% confluency.[2]
-
Compound Treatment: Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide for 2 hours at 37°C.[8]
-
Cell Lysis: Harvest and wash cells, then resuspend in a lysis buffer (e.g., PBS with protease inhibitors) and lyse via freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes across a defined temperature gradient (e.g., 42°C to 68°C), followed by cooling to 4°C.[8]
-
Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble FGFR at each temperature point using a standard Western blot protocol with a validated anti-FGFR antibody.
-
Data Analysis:
-
Melt Curve: Plot the percentage of soluble FGFR remaining (relative to the unheated control) against temperature for both vehicle and drug-treated samples.
-
Isothermal Dose-Response (ITDR): Select a single temperature from the melt curve that shows a significant stabilization shift. At this fixed temperature, treat cells with a range of compound concentrations and plot the amount of soluble FGFR against the log of the compound concentration to determine the EC50 of target engagement.
-
Expected Data and Comparison
| Assay Parameter | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | Alternative (Hypothetical pan-kinase inhibitor) |
| Target | FGFR1/2/3 | Multiple Kinases |
| CETSA Tm (Vehicle) | 52.1 °C | 51.9 °C |
| CETSA Tm (10 µM Cmpd) | 58.6 °C | 53.5 °C |
| Thermal Shift (ΔTm) | +6.5 °C | +1.6 °C |
| ITDR EC50 (at 56°C) | 65 nM | 1.2 µM |
Interpretation: A significant, dose-dependent thermal shift provides strong, direct evidence that the compound physically binds to FGFR in the cell. The calculated EC50 from the ITDR curve quantifies the potency of this interaction. A larger ΔTm and lower EC50, as shown for our lead compound, indicates more potent and specific target engagement compared to a less effective alternative.
Methodology 2: Functional Validation via Biomarker Modulation
While CETSA confirms binding, it does not reveal the functional consequence. As our compound is designed as a kinase inhibitor, its engagement with FGFR should block the receptor's enzymatic activity. We can verify this by measuring the phosphorylation status of FGFR itself (autophosphorylation) and key downstream substrates.[9] This provides the crucial link between target engagement and a functional biological response.[10]
Causality: Why Choose Biomarker Analysis?
Confirming functional inhibition is a self-validating step. It ensures that the binding event confirmed by CETSA leads to the desired pharmacological outcome—inhibition of kinase activity. A compound that binds but does not inhibit is not a viable therapeutic candidate. We will use quantitative Western blotting as a robust, accessible method to measure changes in protein phosphorylation.
Experimental Workflow: Western Blot for Pathway Inhibition
Detailed Protocol: Western Blot for FGFR Pathway Inhibition
-
Cell Culture & Starvation: Plate an FGFR-dependent cell line (e.g., SNU-16) and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal pathway activity.
-
Inhibitor Treatment: Pre-treat cells for 2 hours with a dose-response of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.
-
Ligand Stimulation: Stimulate the cells with an appropriate FGF ligand (e.g., 50 ng/mL FGF2) for 15 minutes to induce robust FGFR phosphorylation and pathway activation.
-
Lysis and Quantification: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors. Quantify total protein concentration using a BCA assay.
-
Western Blot: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for key phosphorylated pathway proteins (e.g., anti-p-FGFR (Tyr653/654), anti-p-ERK1/2 (Thr202/Tyr204)) and their corresponding total protein controls (anti-FGFR, anti-ERK1/2).
-
Analysis: Use an imaging system to detect chemiluminescence. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal for each lane. Plot the normalized signal against the log of the inhibitor concentration to calculate the IC50 value.
Expected Data and Comparison
| Biomarker | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide IC50 | Alternative (Hypothetical pan-kinase inhibitor) IC50 |
| p-FGFR (Target) | 73 nM | 1.5 µM |
| p-FRS2 (Proximal) | 85 nM | 1.8 µM |
| p-ERK1/2 (Downstream) | 110 nM | 2.5 µM |
Interpretation: The potent IC50 values for the inhibition of FGFR autophosphorylation and downstream signaling confirm that the compound is a functional inhibitor of the pathway. The close correlation between the CETSA EC50 (65 nM) and the p-FGFR IC50 (73 nM) provides a high degree of confidence that the observed functional effect is a direct result of on-target engagement. The alternative compound shows significantly weaker activity, consistent with its poorer target engagement observed in the CETSA experiment.
Comparative Summary and Authoritative Recommendation
| Feature | Cellular Thermal Shift Assay (CETSA) | Biomarker Modulation (Western Blot) |
| Principle | Ligand-induced protein thermal stabilization.[7] | Inhibition of target-mediated substrate phosphorylation.[9] |
| Information Provided | Direct, physical evidence of target binding; quantifies binding potency (EC50). | Functional evidence of target inhibition; quantifies inhibitory potency (IC50). |
| Cellular Context | Intact cells or lysates. | Intact cells. |
| Key Reagents | Validated antibody for target protein. | Validated phospho-specific and total protein antibodies. |
| Throughput | Moderate to high (with AlphaScreen® or ELISA formats).[8] | Low to moderate. |
| Potential Pitfalls | Target protein may not exhibit a clear thermal shift; assay window can be narrow. | Phospho-antibody quality is critical; pathway crosstalk can complicate interpretation. |
Final Verdict
For the definitive confirmation of target engagement for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, a dual-pronged approach is not just recommended; it is essential for scientific rigor.
-
Primary Confirmation with CETSA: First, establish direct physical binding and quantify its potency in an unbiased manner using CETSA. This confirms the "who" – that the compound is interacting with FGFR.
-
Functional Validation with Biomarker Analysis: Second, demonstrate the functional consequence of this binding by showing potent, dose-dependent inhibition of FGFR pathway signaling. This confirms the "what" – that the compound is an active inhibitor of its intended target.
By integrating these orthogonal methodologies, researchers can construct a compelling, self-validating data package. The strong correlation between the biophysical binding affinity (CETSA EC50) and the functional inhibition (Biomarker IC50) provides the highest possible confidence that 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide achieves its therapeutic effect through potent and specific engagement of the FGFR signaling pathway.
References
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
-
ACS Publications. (2020). Importance of Quantifying Drug–Target Engagement in Cells. [Link]
-
Frontiers. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]
-
PubMed Central. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. [Link]
-
Swolverine. How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. [Link]
-
PubMed. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. [Link]
-
ResearchGate. (2018). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]
-
YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]
-
ACS Publications. Target Engagement Assays in Early Drug Discovery. [Link]
-
ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
PLOS One. (2013). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. [Link]
-
National Institutes of Health. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
The American Society for Pharmacology and Experimental Therapeutics. (2019). Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics | PLOS One [journals.plos.org]
- 10. Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond MTT: A Modern Guide to Validating Anti-Proliferative Effects in Cancer Cell Lines
Executive Summary: The Crisis of Artifacts
For decades, the MTT assay was the workhorse of cytotoxicity screening. However, modern drug development has outgrown it. As a Senior Application Scientist, I frequently see "promising" anti-proliferative data crumble upon secondary validation. The culprit? Often the assay itself.
This guide challenges the traditional reliance on tetrazolium-based metabolic assays (MTT/MTS) and advocates for ATP-Bioluminescence as the primary validation standard, with Real-Time Impedance as a kinetic validator. We will explore why metabolic interference generates false positives and provide a self-validating protocol for the ATP-luminescence workflow.
Comparative Analysis: Selecting the Right Tool
To validate anti-proliferative effects, one must distinguish between metabolic attenuation and actual cell death.[1]
The "Gold Standard" Shift
While MTT measures enzymatic activity (which can be artificially boosted by stress or drugs), ATP assays measure the presence of energy—the fundamental currency of life. If a cell has no ATP, it is dead.
| Feature | Tetrazolium (MTT/MTS) | ATP-Bioluminescence (e.g., CellTiter-Glo) | Real-Time Impedance (e.g., xCELLigence) |
| Primary Readout | Metabolic Activity (NAD(P)H flux) | Cellular Energy (ATP Quantitation) | Cell Adherence & Morphology |
| Sensitivity | Low (~1,000–5,000 cells/well) | Ultra-High (<10 cells/well) | Medium (Requires adherence) |
| Interference Risk | High (Chemical reduction by flavonoids, thiols) | Low (Luciferase inhibition is rare/controllable) | None (Label-free) |
| Throughput | Medium (Incubation + Solubilization steps) | High (Add-Mix-Read) | Low/Medium (Specialized plates) |
| Kinetic Data | Endpoint only | Endpoint only (Lytic) | Continuous (Days) |
| Best Use Case | Rough preliminary screens (Low cost) | IC50 Determination & HTS | Mechanism of Action (Cytostatic vs. Cytotoxic) |
Decision Matrix: Method Selection
The following logic flow helps determine the appropriate assay based on your experimental constraints.
Figure 1: Decision matrix for selecting the appropriate anti-proliferative validation assay.
The Self-Validating Protocol: ATP-Luminescence
This protocol is designed to eliminate common sources of error: edge effects, linearity issues, and compound interference.
Phase 1: Optimization (The "Pre-Experiment")
Scientific Integrity Note: Never run an IC50 plate without first defining the linear range of your cell line.
-
Cell Density Titration: Seed cells at 0, 500, 1000, 2000, 4000, 8000, and 16000 cells/well in a white-walled 96-well plate.
-
Incubation: Culture for the intended assay duration (e.g., 72 hours).
-
Readout: Perform the ATP assay.
-
Analysis: Plot RLU (Relative Light Units) vs. Cell Number. Select a seeding density that falls strictly within the linear portion of the curve (usually R² > 0.98) at the end of the experiment, not the beginning.
Phase 2: The Validation Workflow
Materials:
-
White-walled, clear-bottom 96-well plates (prevents signal bleed-through).
-
Orbital shaker.
Step-by-Step:
-
Seeding (Day 0):
-
Seed optimized cell number (typically 2,000–5,000 cells/well) in 90 µL media.
-
Self-Validation Step: Fill outer perimeter wells with PBS or media (no cells) to mitigate "Edge Effects" (evaporation causing concentration spikes).
-
-
Treatment (Day 1):
-
Prepare 10x compound concentrations in media.
-
Add 10 µL of compound to wells.
-
Controls Required:
-
Vehicle Control: Media + DMSO (0.1% final).
-
Positive Control: Known cytotoxic agent (e.g., Staurosporine).
-
No-Cell Control: Media + Compound (Highest concentration) + Assay Reagent. This checks if the drug itself quenches or enhances luciferase.
-
-
-
Incubation (Day 1–4):
-
Standard culture conditions (37°C, 5% CO2).
-
-
Readout (Day 4):
-
Equilibrate plate and reagent to Room Temperature (RT) for 30 mins. Crucial for enzymatic stability.
-
Add 100 µL ATP Reagent to each well (1:1 ratio).
-
Orbitally shake for 2 mins (induces cell lysis).
-
Incubate at RT for 10 mins (stabilizes signal).
-
Measure Luminescence (Integration time: 0.5–1.0 sec).
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for high-sensitivity ATP validation.
Data Interpretation & Troubleshooting
Calculating the Z-Factor
For researchers performing high-throughput screening (HTS), the Z-factor is the statistical metric of assay quality. A Z-factor > 0.5 indicates a robust assay.
- = Standard Deviation
- = Mean
- = Positive Control (Max signal/Vehicle)
- = Negative Control (Min signal/Staurosporine or No Cells)
Handling Compound Interference
If your "No-Cell Control" (Media + Drug + Reagent) shows luminescence significantly higher or lower than the "Media Only" background, your drug is interfering with the luciferase reaction.
-
Solution: Switch to a non-enzymatic assay (e.g., DNA-binding dyes like Hoechst) or a label-free impedance method.
Calculating IC50
Do not use linear regression. Use a 4-Parameter Logistic (4PL) Non-Linear Regression model.
-
Equation:
-
Ensure your concentration range covers the full sigmoid (from 0% to 100% inhibition).
References
-
Petty, R. D., et al. (1995). "Comparison of MTT and ATP-based assays for the measurement of viable cell number."[4][5][6] Journal of Bioluminescence and Chemiluminescence.
-
[Link]
-
- Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin."
-
National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen."
-
[Link]
-
-
Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD)
-
[Link]
-
-
Stockert, J. C., et al. (2012). "Assays for cell viability: metabolic and destructive changes." Acta Histochemica. (Discusses MTT artifacts).
-
[Link]
-
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Is Your MTT Assay the Right Choice? [promega.sg]
- 4. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Comparison of MTT and ATP-based assays for the measurement of viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Novel Pyrazole Carboxamide Derivatives as Potent Kinase Inhibitors
<M>
A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the Pyrazole Carboxamide Scaffold
The pyrazole ring system is a foundational scaffold in medicinal chemistry, recognized for its metabolic stability and versatile substitution patterns that allow for fine-tuning of pharmacological properties.[1][2] Pyrazole carboxamide derivatives, in particular, have emerged as a privileged class of compounds, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] A significant portion of modern drug discovery efforts focuses on their role as kinase inhibitors.[3][4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[5]
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of these derivatives, representing the concentration of an inhibitor required to reduce the activity of a specific biological target by 50%. This guide provides a comparative analysis of the IC50 values of several recently developed pyrazole carboxamide derivatives against key oncogenic kinases, offering insights into their potential as therapeutic agents. We will focus primarily on inhibitors of the BRAF kinase, a key enzyme in the MAPK signaling pathway, which is frequently mutated in various cancers.[6][7]
Comparative IC50 Analysis: Targeting the BRAF V600E Mutation
The BRAF V600E mutation leads to constitutive activation of the MAPK pathway, promoting uncontrolled cell proliferation and survival.[7] Several pyrazole carboxamide-based drugs, such as Encorafenib, have been developed to target this specific mutation.[6][8] Below is a comparative table of IC50 values for novel pyrazole carboxamide derivatives against the BRAF V600E kinase, with Encorafenib and Vemurafenib included as benchmarks.
| Compound ID | Target Kinase | Biochemical IC50 (µM) | Cellular Antiproliferative IC50 (µM) | Cell Line | Reference |
| Encorafenib (Benchmark) | BRAF V600E | 0.00035 | Not specified in provided abstracts | N/A | [9] |
| Vemurafenib (Benchmark) | BRAF V600E | 0.04 | 1.05 | A375 (Melanoma) | [10] |
| Compound 5r | BRAF V600E | 0.10 | 0.96 | A375 (Melanoma) | [10] |
| Compound 5c | BRAF V600E | 0.19 | 1.32 | A375 (Melanoma) | [7] |
| Compound 5h | BRAF V600E | 0.33 | 3.16 | A375 (Melanoma) | [11] |
This data highlights the potent, nanomolar-level inhibition of BRAF V600E by the FDA-approved drug Encorafenib.[9] The novel synthesized compounds 5r, 5c, and 5h also demonstrate significant inhibitory activity in the sub-micromolar range, making them promising leads for further development.[7][10][11] It is noteworthy that compound 5r shows comparable cellular antiproliferative activity to the established drug Vemurafenib, indicating good cell permeability and activity in a cellular context.[10]
Beyond BRAF: Diverse Kinase Inhibition Profiles
The versatility of the pyrazole carboxamide scaffold allows for the development of inhibitors targeting a wide range of kinases. The table below showcases the IC50 values of various novel derivatives against other significant cancer-related kinases.
| Compound ID | Target Kinase/Cell Line | IC50 (µM) | Notes | Reference |
| Compound 10e | Aurora-A Kinase | 0.16 | Also potent against HCT116 (0.39 µM) and MCF-7 (0.46 µM) cell lines. | [12] |
| Compound C5 | EGFR | 0.07 | Comparable to the positive control, Erlotinib. | [13] |
| Compound 24 | EGFR (T790M mutant) | 0.236 | Shows activity against a resistant mutant form of EGFR. | [4] |
| Compound 8e | Telomerase | 1.02 | Inhibits telomerase, an enzyme crucial for cancer cell immortality. | [14] |
| Compound 11 | CDK2 | 0.45 | Twice the activity of the reference compound, Roscovitine. | [15] |
| Compound 10h | Pan-FGFR (biochemical) | 0.041-0.099 | Potent inhibitor of FGFR1, 2, and 3, including a gatekeeper mutant. | [16] |
| Compound 10h | NCI-H520 (cellular) | 0.019 | Demonstrates potent cellular activity in a lung cancer cell line. | [16] |
These findings underscore the adaptability of the pyrazole carboxamide core in generating potent and selective inhibitors for diverse kinase targets, including those that have developed resistance to existing therapies.[4][12][13][14][15][16]
Methodology: Determination of In Vitro Kinase Inhibitory Activity (IC50)
The accurate determination of IC50 values is fundamental to comparing the potency of novel inhibitors. A common and robust method is the in vitro kinase assay, often performed using a luminescence-based or fluorescence-based readout.
Experimental Workflow Diagram
Caption: Workflow for IC50 Determination.
Step-by-Step Protocol
-
Compound Preparation : A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. A series of dilutions are then made in an appropriate assay buffer to create a concentration gradient (e.g., 100 µM to 0.01 nM).
-
Reaction Setup : In a 96-well or 384-well plate, the recombinant kinase enzyme and its specific substrate (often a peptide) are added to each well.
-
Inhibitor Addition : The serially diluted pyrazole carboxamide derivatives are added to the wells. Control wells containing DMSO (vehicle, representing 0% inhibition) and a known potent inhibitor or no ATP (representing 100% inhibition) are included.
-
Initiation and Incubation : The kinase reaction is initiated by adding a solution of adenosine triphosphate (ATP). The plate is then incubated for a specified time (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to proceed.
-
Detection : A detection reagent is added. For example, in the Promega Kinase-Glo® assay, this reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase-driven reaction. The resulting luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis : The luminescence is read using a plate reader. The raw data is converted to percent inhibition relative to the controls. These values are then plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 value is calculated.
Mechanism of Action: How Pyrazole Carboxamides Inhibit Kinases
Many pyrazole carboxamide derivatives function as ATP-competitive inhibitors.[8] They achieve their potency and selectivity through specific interactions with the amino acid residues in the ATP-binding pocket of the target kinase.
Signaling Pathway Diagram
Caption: Inhibition of the MAPK Pathway.
As illustrated, inhibitors like Encorafenib bind to the BRAF kinase, preventing it from phosphorylating and activating its downstream target, MEK.[8] This blockade halts the signal transduction cascade, ultimately inhibiting the ERK-mediated cellular processes of proliferation and survival that drive tumor growth. Molecular docking studies often reveal that the pyrazole core forms key hydrogen bonds within the hinge region of the kinase, while the carboxamide linker and its substituents explore other pockets to enhance affinity and selectivity.[10][11][12]
Conclusion and Future Perspectives
The pyrazole carboxamide scaffold remains a highly valuable starting point for the design of potent and selective kinase inhibitors. The novel derivatives discussed in this guide demonstrate promising IC50 values against critical oncogenic targets like BRAF V600E, EGFR, and Aurora kinases. The sub-micromolar and even nanomolar potencies achieved highlight the potential for developing new anticancer therapeutics. Future research will likely focus on optimizing the pharmacokinetic properties of these lead compounds, further enhancing their selectivity to minimize off-target effects, and exploring their efficacy in combination therapies to overcome drug resistance.
References
-
Title: Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Source: PubMed URL: [Link]
-
Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Source: PMC URL: [Link]
-
Title: Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Source: PubMed URL: [Link]
-
Title: Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Source: Bentham Science URL: [Link]
-
Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: MDPI URL: [Link]
-
Title: Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. Source: PubMed URL: [Link]
-
Title: Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Source: PMC URL: [Link]
-
Title: Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Source: PubMed URL: [Link]
-
Title: Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. Source: PMC URL: [Link]
-
Title: Reported NSAIDs and celecoxib as anticancer agents (A-E) and the designed compounds. Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives Containing Acetamide Bond as Potential BRAF V600E Inhibitors. Source: PubMed URL: [Link]
-
Title: Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Source: MDPI URL: [Link]
-
Title: Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual Aurora kinase A and B. Source: ResearchGate URL: [Link]
-
Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Source: JOCPR URL: [Link]
-
Title: Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Source: PMC URL: [Link]
-
Title: Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values. Source: ResearchGate URL: [Link]
-
Title: Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. Source: PubMed URL: [Link]
-
Title: prescribing information for BRAFTOVI. Source: Pfizer URL: [Link]
-
Title: IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... Source: ResearchGate URL: [Link]
-
Title: The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. Source: ResearchGate URL: [Link]
-
Title: Structures of encorafenib, vemurafenib, dabrafenib, SB203580, and the target compounds 1a–q and 2a–q. Source: ResearchGate URL: [Link]
-
Title: Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF(V600E) inhibitors. Source: PubMed URL: [Link]
-
Title: Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. Source: Preprints.org URL: [Link]
-
Title: Encorafenib. Source: Wikipedia URL: [Link]
-
Title: Encorafenib. Source: PubChem URL: [Link]
-
Title: Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAF V600E Inhibitory Pathways. Source: MDPI URL: [Link]
-
Title: Biochemical IC50 values for CC-509 against selected human kinases. Source: ResearchGate URL: [Link]
-
Title: BRAFTOVI (encorafenib) capsules, for oral use. Source: accessdata.fda.gov URL: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Encorafenib - Wikipedia [en.wikipedia.org]
- 9. Encorafenib | C22H27ClFN7O4S | CID 50922675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
Part 1: Executive Summary & Immediate Directives
Do not dispose of this substance down the drain. 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is a fluorinated organic heterocycle. Its disposal requires strict adherence to protocols for halogenated organic waste to prevent environmental contamination and damage to municipal water treatment systems.
Immediate Disposal Classification:
-
Solid Waste: Classify as "Toxic Solid, Organic, Fluorinated."
-
Liquid Waste (Solutions): Classify as "Halogenated Organic Solvent Waste" (due to Fluorine content).
-
Destruction Method: High-temperature incineration with flue gas scrubbing (to capture Hydrogen Fluoride).
Part 2: Chemical Identification & Hazard Profile[1]
Correct identification is the first step in safety. Ensure the container matches the following specifications before proceeding.
| Property | Specification |
| Chemical Name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide |
| CAS Number | 51516-69-9 |
| Molecular Formula | C₁₁H₁₁FN₄O |
| Molecular Weight | 234.23 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Low in water; soluble in DMSO, Methanol, DMF |
Hazard Assessment (GHS Classifications)
Based on structural analogs and functional group analysis (Pyrazole/Fluorinated Aromatics).
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).
-
Specific Target Organ Toxicity (STOT-SE): Category 3 (May cause respiratory irritation).
-
Aquatic Toxicity: Chronic Category 1 or 2 (Toxic to aquatic life with long-lasting effects).
-
Combustion Hazard: Releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) upon burning.
Part 3: Step-by-Step Disposal Protocols
1. Solid Waste Disposal (Pure Substance)
Applicable for: Expired stocks, spilled solids, or synthesis failures.
-
Containment: Transfer the solid material into a clear, chemically compatible container (High-Density Polyethylene [HDPE] or Glass).
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Place the sealed container inside a secondary bin designated for "Solid Toxic Organics."
-
Disposal Path: Hand over to your facility's EHS department for incineration .
2. Liquid Waste Disposal (Solutions/Mother Liquors)
Applicable for: HPLC waste, reaction mixtures, or dissolved stocks.
-
Segregation: Do NOT mix with non-halogenated solvents (e.g., pure Acetone/Ethanol waste streams) if your facility separates them. The fluorine atom typically mandates classification as Halogenated Waste in many jurisdictions to ensure proper scrubbing during incineration.
-
Container: Use a standard "Halogenated Organic Waste" carboy (HDPE/Polypropylene).
-
Compatibility Check: Ensure the solution pH is neutral (6-8). If the solution contains strong acids or bases, neutralize before adding to the organic waste stream to prevent exothermic reactions.
-
Labeling:
-
List all solvents (e.g., "Methanol 90%, DMSO 9%").
-
List the active ingredient: "Trace 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide <1%".
-
3. Contaminated Debris (Gloves, Weigh Boats, Paper)
-
Collection: Collect all disposable items contaminated with the substance.
-
Bagging: Place in a yellow or clear hazardous waste bag (minimum 2 mil thickness).
-
Disposal: Seal with a zip tie and place in the "Solid Hazardous Waste" drum. Do not throw in regular trash.
Part 4: Waste Stream Decision Tree (Visualization)
The following diagram outlines the logical flow for determining the correct disposal path based on the physical state of the waste.
Caption: Operational workflow for segregating and disposing of fluorinated pyrazole waste streams.
Part 5: Safety & Emergency Response
Personal Protective Equipment (PPE)
-
Respiratory: Use a NIOSH-approved N95 particulate respirator if handling powder outside a fume hood.
-
Skin: Nitrile rubber gloves (minimum 0.11 mm thickness). Double glove if dissolving in penetrating solvents like DMSO.
-
Eyes: Chemical safety goggles.
Spill Cleanup Procedure
-
Evacuate & Ventilate: Clear the immediate area.
-
PPE Up: Don full PPE including respirator.
-
Dry Spill: Use a soft brush and dustpan. Do not create dust. Gently sweep into a waste container. Wipe the surface with a damp paper towel (solvent or water).
-
Wet Spill: Cover with an inert absorbent (Vermiculite or Chemizorb®). Scoop into the "Solid Hazardous Waste" container.
-
Decontamination: Wash the surface with a mild soap solution.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 51516-69-9. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the disposal of fluorinated organic compounds. Retrieved from [Link]
-
Splendid Lab (2025). Product Catalog: 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide [cymitquimica.com]
- 3. Buy Online CAS Number 51516-69-9 - TRC - 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | LGC Standards [lgcstandards.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide [biogen.es]
Definitive Guide to Personal Protective Equipment for Handling 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
This document provides essential guidance on the appropriate selection and use of Personal Protective Equipment (PPE) for laboratory personnel handling 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide. As this is a specialized research chemical, comprehensive toxicological data may not be publicly available. Therefore, this guide is built upon a foundation of risk assessment, analysis of structurally similar compounds, and established best practices for handling potent, biologically active molecules in a research and development setting.
Hazard Analysis and Risk Assessment: Understanding the Compound
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide belongs to the aminopyrazole class of heterocyclic compounds. This family of molecules is of significant interest in medicinal chemistry due to its diverse biological activities, often targeting kinases and other cellular pathways.[1][2] Derivatives have been investigated as anti-cancer agents and for other therapeutic applications.[1][3] This inherent biological activity necessitates a cautious approach, as the compound should be considered potent and potentially hazardous until proven otherwise.
While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from close structural analogs allows for a predictive hazard assessment:
-
Skin and Eye Irritation: A closely related compound, 5-Amino-4-(4-fluorophenyl)-1H-pyrazole, is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[4] Another analog, 5-amino-1-phenylpyrazole, is also known to cause skin and serious eye irritation.
-
Acute Toxicity: The carboxamide moiety may increase the hazard profile. For instance, 5-amino-1-methyl-1H-pyrazole-4-carboxamide is listed as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[5]
-
Respiratory Irritation: The same analog is also noted to potentially cause respiratory irritation.[5]
-
Physical Form: Similar pyrazole carboxamides are typically off-white to white crystalline solids or powders.[6] This physical form presents a significant risk of aerosolization and inhalation, especially during weighing and transfer operations.
Based on this analysis, 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide must be handled as, at a minimum, a substance that is harmful by all routes of exposure (ingestion, inhalation, skin contact) and is a skin, eye, and respiratory irritant.
Summary of Predicted Hazards
| Hazard Classification | Predicted Risk Level | Justification from Analog Data |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful | Data for 5-amino-1-methyl-1H-pyrazole-4-carboxamide indicates harm by all routes.[5] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Data for 5-Amino-4-(4-fluorophenyl)-1H-pyrazole and 5-Amino-1-phenylpyrazole.[4] |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | Data for 5-Amino-4-(4-fluorophenyl)-1H-pyrazole and 5-Amino-1-phenylpyrazole.[4] |
| Specific Target Organ Toxicity (Single Exposure) | Respiratory Irritation | Data for 5-amino-1-methyl-1H-pyrazole-4-carboxamide.[5] |
Core Directive: Mandatory Personal Protective Equipment
A multi-layered PPE approach is required to create a robust barrier between the researcher and the chemical. The following PPE is mandatory for all procedures involving the handling of solid 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide or its solutions.
Primary Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. All handling of the solid compound (e.g., weighing, preparing solutions) must be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
Hand Protection: Preventing Dermal Absorption
Dermal contact is a primary route of exposure. Due to the lack of specific glove permeation data for this compound, double gloving is required.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A chemically resistant nitrile or neoprene glove. The outer glove should have an extended cuff that covers the cuff of the lab coat.
Causality: The inner glove provides protection in the event the outer glove is breached or during the doffing process. The outer, more robust glove bears the primary chemical exposure. Gloves must be changed immediately if contamination is suspected, and at regular intervals (e.g., every 30-60 minutes) during extended procedures.[7]
Body Protection: Shielding Skin and Clothing
A disposable, low-lint gown or a dedicated lab coat is required.
-
For low-volume solution handling: A standard laboratory coat is acceptable, but it must be fully buttoned with tight-fitting cuffs.
-
For handling powders or larger quantities (>1g): A disposable, solid-front gown made of a material like polyethylene-coated polypropylene is required. It must close in the back and have long sleeves with tight-fitting knit or elastic cuffs. This prevents particulate penetration and is discarded after use, minimizing cross-contamination.
Causality: Standard lab coats can become contaminated and act as a secondary source of exposure. Disposable gowns for high-risk tasks ensure that the contaminant is contained and removed from the laboratory environment at the end of the procedure.
Eye and Face Protection: Guarding Against Splashes and Aerosols
-
Mandatory: Indirectly vented chemical splash goggles that meet ANSI Z87.1 standards are required at all times. Standard safety glasses do not provide adequate protection from splashes or airborne particles.
-
Recommended for powder handling: A full-face shield worn over chemical splash goggles provides an additional layer of protection for the entire face from splashes and aerosolized particles.
Causality: The compound is a known serious eye irritant based on analog data.[4] Goggles provide a seal around the eyes to protect from splashes from any direction. A face shield adds a barrier against inhaling larger particles and protects the rest of the face.
Respiratory Protection: Mitigating Inhalation Risk
Given the powdered nature of the compound and its potential for respiratory irritation and toxicity, respiratory protection is crucial, especially when working outside of a containment hood or if there is a risk of generating dust.
-
Mandatory for weighing and transfer of powder: A NIOSH-approved N95 respirator is the minimum requirement. A fit-tested half-mask or full-face respirator with P100 cartridges offers a higher level of protection.
-
During spill cleanup: A half-mask or full-face respirator with P100 cartridges is required.
Causality: Surgical masks provide no protection against chemical aerosols or fine powders.[8] An N95 respirator filters at least 95% of airborne particles and is essential for preventing inhalation of this potentially harmful compound.[8]
Operational Plan: Step-by-Step Protocols
A disciplined, procedural approach to PPE usage is fundamental to safety.
Donning (Putting On) PPE Workflow
This sequence is designed to minimize the contamination of "clean" layers of PPE.
Doffing (Removing) PPE Workflow
The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (bare hands).
-
Remove Outer Gloves: Pinch the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Remove Gown/Lab Coat: Unfasten the gown. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and roll it into a bundle.
-
Remove Goggles/Face Shield: Handle by the headband or side arms.
-
Remove Inner Gloves: Follow the same procedure as for the outer gloves.
-
Remove Respirator/Mask: Handle only by the straps.
-
Wash Hands: Wash hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Materials
All disposable PPE used while handling 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide must be considered hazardous waste.
-
Collection: Immediately upon doffing, place all contaminated items (gloves, disposable gown, wipes, etc.) into a designated, clearly labeled hazardous waste bag or container within the fume hood or immediate work area.
-
Segregation: Do not mix this waste with general laboratory trash or other waste streams.
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[9] Never dispose of chemically contaminated PPE in the regular trash.[4]
This rigorous, evidence-based approach to PPE selection and use is paramount to ensuring the safety of all laboratory personnel working with potent research compounds like 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.
References
- Biosynth. (2022, April 26). Safety Data Sheet - 3-Amino-4-carbamoylpyrazole hemisulfate.
-
MDPI. (2023, December 20). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]
- BenchChem. (2025). Physical and chemical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.
- TCI Chemicals. (2025, October 27). SAFETY DATA SHEET - 5-Amino-1-phenylpyrazole.
-
PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 5-Amino-4-(4-fluorophenyl)-1H-pyrazole.
-
National Center for Biotechnology Information. (2020). In vitro and in vivo effects of 5-aminotetrazole (5-AT), an energetic compound. PubMed. Retrieved from [Link]
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
-
MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Retrieved from [Link]
- Sigma-Aldrich. (2026, January 6). SAFETY DATA SHEET - Pyrazole.
- ResearchGate. (2025, March). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents.
-
National Center for Biotechnology Information. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. PubMed Central. Retrieved from [Link]
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
-
National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PubMed. Retrieved from [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. 5-AMINO-1-PHENYLPYRAZOLE-4-CARBOXAMIDE | 50427-77-5 [chemicalbook.com]
- 9. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
